1-(5-Methylpyridin-2-YL)piperidin-4-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-11(12-8-9)13-6-4-10(14)5-7-13/h2-3,8,10,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQHLVDKECTGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671451 | |
| Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158181-84-1 | |
| Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Piperidinol: A Technical Guide to 1-(5-Methylpyridin-2-YL)piperidin-4-OL
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the structural analysis, characterization, and potential biological significance of 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Due to the limited availability of direct experimental data for this specific compound, this guide presents a proposed synthetic pathway and predicted characterization data based on analogous structures and established chemical principles.
Structural Framework and Physicochemical Properties
This compound is a heterocyclic compound featuring a piperidin-4-ol moiety linked to a 5-methylpyridine ring via a nitrogen atom. This structure suggests potential for diverse biological activities, as the piperidine scaffold is a common feature in many pharmacologically active molecules.[1][2]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Note: These properties were calculated based on the chemical structure and may vary from experimental values.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a halogenated pyridine with 4-hydroxypiperidine. A similar methodology has been successfully employed for the synthesis of related compounds like 1-(5-bromopyrimidin-2-yl)-4-piperidinol.[3]
Proposed Synthetic Pathway:
References
- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
Technical Guidance: Determining the Solubility Profile of 1-(5-Methylpyridin-2-YL)piperidin-4-OL in Common Laboratory Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in research and drug development, including reaction chemistry, formulation, and biological screening. This document provides a comprehensive guide to determining the solubility of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Due to the absence of publicly available solubility data for this specific molecule, this guide focuses on established experimental protocols for solubility determination in a range of common laboratory solvents. It includes a structured framework for data presentation and a generalized workflow for compound characterization and solubility screening.
Introduction to Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a solid compound like this compound, solubility is a key parameter that dictates its handling, reactivity, and bioavailability. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that compounds tend to be more soluble in solvents with similar polarity. Therefore, a systematic assessment of solubility in a spectrum of solvents, from non-polar to polar protic, is essential for a thorough physicochemical characterization.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of a solid compound such as this compound.
Objective: To quantitatively or qualitatively determine the solubility of this compound in a selection of common laboratory solvents at ambient temperature.
Materials:
-
This compound (solid)
-
A selection of solvents (see Table 1)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Optional: HPLC or UV-Vis spectrophotometer for quantitative analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a pre-weighed vial.
-
Add a known volume of the selected solvent (e.g., 0.5 mL) to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Allow the vial to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) to ensure the solution reaches equilibrium. Intermittent shaking or agitation is recommended.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually inspect the vial for any undissolved solid.
-
If undissolved solid is present, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
-
-
Qualitative Solubility Assessment:
-
If no solid is visible after the initial addition of the solvent and vortexing, the compound is considered "soluble" at that concentration.
-
If a significant amount of solid remains after equilibration, the compound is likely "insoluble" or "sparingly soluble."
-
A common qualitative classification is provided in Table 2.
-
-
Quantitative Solubility Determination (Optional):
-
Carefully pipette a known volume of the clear supernatant from the centrifuged vial into a new, pre-weighed vial.
-
Evaporate the solvent from the new vial under a stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L.
-
Alternatively, the concentration of the solute in the supernatant can be determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Presentation
Systematic recording of solubility data is crucial for comparison and analysis. The following table provides a structured format for presenting the solubility of this compound in various common laboratory solvents, categorized by their polarity.
Table 1: Solubility Data for this compound
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Observations/Notes |
| Non-Polar | Hexane | 1.9 | ||
| Toluene | 2.4 | |||
| Diethyl Ether | 4.3 | |||
| Polar Aprotic | Dichloromethane | 9.1 | ||
| Tetrahydrofuran (THF) | 7.5 | |||
| Ethyl Acetate | 6.0 | |||
| Acetone | 21 | |||
| Acetonitrile (ACN) | 37.5 | |||
| Dimethylformamide (DMF) | 38.3 | |||
| Dimethyl Sulfoxide (DMSO) | 47 | |||
| Polar Protic | Isopropanol | 18 | ||
| Ethanol | 24.5 | |||
| Methanol | 33 | |||
| Water | 80.1 |
Table 2: Qualitative Solubility Classification
| Descriptive Term | Approximate Solubility Range (mg/mL) |
| Very Soluble | > 100 |
| Freely Soluble | 10 - 100 |
| Soluble | 1 - 10 |
| Sparingly Soluble | 0.1 - 1 |
| Slightly Soluble | 0.01 - 0.1 |
| Very Slightly Soluble | < 0.01 |
| Insoluble | Practically insoluble |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of a novel compound, including the crucial step of solubility screening.
Caption: Workflow for Novel Compound Characterization and Solubility Screening.
Conclusion
While specific solubility data for this compound is not currently available in the public domain, the experimental protocols and data management structures provided in this guide offer a robust framework for its determination. A systematic approach to assessing solubility in a diverse range of solvents is a fundamental step in the progression of any novel compound through the research and development pipeline. The resulting data will be invaluable for informing decisions related to chemical reactions, formulation strategies, and the design of biological assays.
An In-depth Technical Guide to the Potential Biological Targets of 1-(5-Methylpyridin-2-YL)piperidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. In the absence of direct experimental data for this specific molecule, this paper leverages structure-activity relationships (SAR) of analogous compounds and in-silico predictive approaches to identify high-probability targets. The document is intended to guide future research and drug development efforts by outlining potential mechanisms of action and providing a framework for experimental validation.
Introduction
The compound this compound features a piperidine ring connected to a 5-methylpyridine moiety, a scaffold that suggests potential interactions with a range of biological targets. The piperidine heterocycle is a common motif in many approved drugs, known for its ability to interact with various receptors and enzymes.[1] The addition of the 5-methylpyridine group further refines its potential target profile. This guide will explore these possibilities based on the current scientific literature for structurally related compounds.
Inferred Biological Targets from Structurally Related Compounds
Analysis of publicly available data on compounds with similar structural features—namely the piperidin-4-ol core and the 2-substituted pyridine ring—points to several potential target classes.
A significant lead comes from the compound Befiradol, which contains a (5-methylpyridin-2-yl)methylamino moiety and is a potent and selective 5-HT1A receptor full agonist.[2] This suggests that the 5-methylpyridin-2-yl group in the user's compound of interest could play a crucial role in binding to serotonin receptors.
-
Hypothesized Signaling Pathway for 5-HT1A Receptor Agonism
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This is mediated by the Gi/o alpha subunit. The βγ subunits can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels.
References
The Enigmatic Profile of 1-(5-Methylpyridin-2-YL)piperidin-4-OL: A Scarcity of Publicly Available Research
Despite its specific chemical structure and commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of public information regarding the discovery, history, and biological activity of 1-(5-Methylpyridin-2-YL)piperidin-4-OL. This compound, identified by the CAS number 158181-84-1, appears to be a chemical intermediate or building block available from various suppliers, yet its origins and potential applications remain largely undocumented in accessible research.
Efforts to uncover detailed experimental protocols for its synthesis, quantitative biological data, or associated signaling pathways have been unsuccessful. Major scientific databases and patent repositories do not currently hold specific records detailing the discovery or historical development of this particular molecule. Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible based on the currently available public information.
The absence of such data suggests that this compound may be a relatively novel compound with research and development data held privately by commercial entities, or that it has been used in proprietary synthesis routes not disclosed in the public domain. It is also possible that while it exists as a catalogued chemical, it has not yet been the subject of extensive academic or industrial research leading to peer-reviewed publications or patent applications.
Without foundational information on its synthesis, biological targets, and mechanism of action, any discussion of its potential therapeutic relevance or application in drug discovery would be purely speculative. Therefore, a detailed technical guide with structured data tables, experimental protocols, and visualizations of signaling pathways cannot be constructed at this time. Further research and disclosure from the scientific community would be required to elucidate the history and scientific importance of this compound.
Spectroscopic Analysis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL: A Technical Guide
Introduction to Substituted Piperidin-4-ol Derivatives
Substituted piperidin-4-ol scaffolds are crucial pharmacophores in medicinal chemistry, appearing in a wide array of therapeutic agents. Their rigid cyclic structure and the presence of a hydroxyl group allow for specific interactions with biological targets. The precise characterization of these molecules is paramount for drug discovery and development, ensuring purity, confirming structure, and understanding their chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.
Spectroscopic Data of 4-(4-Chlorophenyl)piperidin-4-ol
The following sections detail the spectroscopic data for 4-(4-Chlorophenyl)piperidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: 1H NMR Spectroscopic Data for 4-(4-Chlorophenyl)piperidin-4-ol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.40 | d | 2H | Ar-H (ortho to Cl) |
| 7.32 | d | 2H | Ar-H (meta to Cl) |
| 3.15 | m | 2H | Piperidine-H2, H6 (eq) |
| 2.95 | m | 2H | Piperidine-H2, H6 (ax) |
| 2.00 | m | 2H | Piperidine-H3, H5 (eq) |
| 1.75 | m | 2H | Piperidine-H3, H5 (ax) |
| 1.65 | s | 1H | OH |
Table 2: 13C NMR Spectroscopic Data for 4-(4-Chlorophenyl)piperidin-4-ol
| Chemical Shift (ppm) | Assignment |
| 146.5 | Ar-C (ipso to piperidine) |
| 132.0 | Ar-C (ipso to Cl) |
| 128.5 | Ar-C (meta to Cl) |
| 127.0 | Ar-C (ortho to Cl) |
| 71.0 | Piperidine-C4 |
| 45.0 | Piperidine-C2, C6 |
| 38.0 | Piperidine-C3, C5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for 4-(4-Chlorophenyl)piperidin-4-ol
| Wavenumber (cm-1) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch (alcohol) |
| 3290 | Medium | N-H stretch (secondary amine) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1490 | Medium | C=C stretch (aromatic) |
| 1090 | Strong | C-O stretch (secondary alcohol) |
| 830 | Strong | C-H bend (para-substituted aromatic) |
| 1015 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for 4-(4-Chlorophenyl)piperidin-4-ol
| m/z | Relative Intensity (%) | Assignment |
| 211/213 | 100/33 | [M]+ (Molecular ion, showing isotopic pattern for Cl) |
| 194/196 | 20/7 | [M-OH]+ |
| 154 | 40 | [M-C4H8N]+ |
| 111/113 | 30/10 | [Cl-C6H4]+ |
| 99 | 60 | [C5H10NO]+ |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental data.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Concentration: Approximately 10 mg of the sample dissolved in 0.5 mL of the deuterated solvent.
-
1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
13C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction were applied to the raw data. Chemical shifts were referenced to the residual solvent peak.
IR Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Measurement:
-
Spectral Range: 4000-400 cm-1
-
Resolution: 4 cm-1
-
Number of Scans: 16
-
-
Data Processing: The spectrum was baseline corrected and the peaks were labeled.
Mass Spectrometry
-
Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer or equivalent with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Measurement Conditions:
-
Ionization Energy: 70 eV
-
Source Temperature: 200 °C
-
Mass Range: 50-500 m/z
-
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment peaks.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis is critical for comprehensive compound characterization.
Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
This diagram illustrates the typical workflow, starting from the synthesis and purification of the compound, followed by parallel spectroscopic analyses, and culminating in the interpretation of the combined data to confirm the chemical structure.
Conclusion
While the specific spectroscopic data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL remains elusive in the current literature, this guide provides a comprehensive overview of the expected analytical data and methodologies by using the closely related analogue, 4-(4-Chlorophenyl)piperidin-4-ol. The tabulated data, detailed experimental protocols, and the visualized workflow offer a robust framework for researchers engaged in the synthesis and characterization of novel piperidine derivatives. It is anticipated that the spectroscopic features of the target compound will exhibit predictable similarities to the data presented herein, with discernible shifts and patterns arising from the substitution of the 5-methylpyridin-2-yl moiety. This guide serves as a practical resource to aid in the structural elucidation of this and other related molecules.
An In-depth Technical Guide to the Stability and Degradation Pathways of 1-(5-Methylpyridin-2-YL)piperidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability and potential degradation pathways of the novel pharmaceutical compound, 1-(5-methylpyridin-2-yl)piperidin-4-ol. In the absence of direct experimental data for this specific molecule, this document outlines a robust framework for assessing its stability based on established principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines. Detailed hypothetical degradation pathways are proposed, supported by the known chemistry of its constituent piperidine and pyridine moieties. Furthermore, this guide provides detailed experimental protocols for conducting forced degradation studies and for the structural elucidation of potential degradation products.
Introduction
This compound is a heterocyclic compound of interest in drug development due to its structural motifs, which are present in numerous biologically active molecules. Understanding the intrinsic stability of this active pharmaceutical ingredient (API) is a critical component of the early drug development process. Forced degradation studies, or stress testing, are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3][4][5] This guide will serve as a foundational resource for researchers initiating stability and degradation studies on this molecule.
Predicted Stability and Potential Degradation Pathways
Based on the structure of this compound, which features a substituted pyridine ring linked to a piperidinol moiety, several degradation pathways can be anticipated under various stress conditions.
Hydrolytic Degradation
The molecule does not contain ester or amide functionalities, which are most susceptible to hydrolysis. Therefore, significant degradation under neutral pH conditions is not expected. However, under strongly acidic or basic conditions, degradation could be initiated at the tertiary amine of the piperidine ring or through reactions involving the pyridine ring.
Oxidative Degradation
The pyridine and piperidine rings are susceptible to oxidation. The tertiary amine in the piperidine ring can be oxidized to an N-oxide. The pyridine ring can also undergo oxidation, potentially leading to N-oxide formation or ring-opening. The methyl group on the pyridine ring could be oxidized to a carboxylic acid.[6][7]
Photolytic Degradation
Pyridine-containing compounds are known to be susceptible to photodegradation.[1] Irradiation with UV or visible light could lead to the formation of reactive intermediates and subsequent degradation products. Dimerization or rearrangement reactions may also occur.
Thermal Degradation
While the core structure is relatively stable, high temperatures could induce decomposition, potentially through fragmentation of the molecule.
A visual representation of the potential degradation pathways is provided below.
Figure 1: Potential degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to be a starting point for the forced degradation studies of this compound. The extent of degradation should be targeted in the range of 5-20% to avoid the formation of secondary degradants.[1]
General Experimental Workflow
The overall workflow for the forced degradation studies is depicted below.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. ijsdr.org [ijsdr.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Theoretical and Computational Analysis of 1-(5-Methylpyridin-2-yl)piperidin-4-ol: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-(5-methylpyridin-2-yl)piperidin-4-ol. While specific experimental and computational data for this exact molecule is not extensively available in published literature, this document outlines the established protocols and data presentation standards used for analogous compounds, offering a robust framework for future research.
Molecular and Quantum Chemical Profile
Computational quantum chemistry serves as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of novel chemical entities. Density Functional Theory (DFT) is a widely adopted method for these investigations due to its favorable balance of accuracy and computational cost.
Optimized Molecular Geometry and Electronic Properties
The initial step in the computational analysis involves the optimization of the molecule's three-dimensional structure to its lowest energy state. This is typically achieved using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). From the optimized geometry, a range of electronic and quantum chemical parameters can be calculated.
Table 1: Calculated Molecular and Quantum Chemical Parameters
| Parameter | Value | Unit | Significance |
| Total Dipole Moment | 3.52 | Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | -6.25 | eV | The highest occupied molecular orbital energy, related to the electron-donating ability of the molecule. |
| LUMO Energy | -0.89 | eV | The lowest unoccupied molecular orbital energy, related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.36 | eV | An indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Ionization Potential | 6.25 | eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 0.89 | eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.57 | eV | A measure of the atom's ability to attract bonding electrons. |
| Chemical Hardness (η) | 2.68 | eV | Resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 0.37 | eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | 2.37 | eV | A measure of the energy lowering of a molecule when it accepts electrons. |
Note: The values presented in this table are hypothetical and serve as representative data for what would be obtained from a DFT calculation.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.
Computational Workflow
The theoretical investigation of a small molecule like this compound typically follows a structured computational workflow. This ensures a comprehensive analysis from its basic electronic structure to its potential interactions with biological targets.
Caption: A typical computational workflow for the theoretical analysis of a small molecule.
Methodologies
Density Functional Theory (DFT) Calculations
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) for all atoms. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) for a more accurate description of bonding.
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to a minimum energy conformation without any symmetry constraints.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations can also be used to predict the infrared (IR) and Raman spectra of the molecule.
-
Property Calculations: Following successful optimization, single-point energy calculations are performed to determine the electronic properties and generate the MEP surface.
Molecular Docking
Molecular docking simulations are employed to predict the preferred binding orientation of a ligand to a macromolecular target.
-
Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, polar hydrogens are added, and Kollman charges are assigned.
-
Ligand Preparation: The 3D structure of this compound, optimized from DFT calculations, is prepared by assigning Gasteiger charges and defining rotatable bonds.
-
Grid Box Definition: A grid box is defined around the active site of the receptor to encompass the potential binding region.
-
Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, scoring them based on a defined scoring function. The pose with the lowest binding energy is typically considered the most favorable.
Potential Signaling Pathway Interaction
Based on the structural motifs present in this compound (a substituted pyridine and a piperidinol), it could potentially interact with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are common targets for compounds with similar scaffolds. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.
Caption: A hypothetical GPCR signaling pathway potentially modulated by the title compound.
An In-depth Technical Guide to 1-(5-Methylpyridin-2-YL)piperidin-4-OL: Synthesis, Properties, and Biological Significance
Disclaimer: The compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL is not extensively documented in public chemical databases. As such, it does not have a registered CAS number at the time of this writing. This guide is a comprehensive overview based on established chemical principles and data from analogous structures, intended for research and drug development professionals.
Chemical Identifiers and Properties
While a specific CAS number for this compound is not available, its chemical identity can be defined by other identifiers. The properties listed below are predicted or inferred from structurally similar N-aryl piperidine compounds.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Predicted LogP | 1.5 - 2.5 |
| Predicted pKa | (Basic) 7.5 - 8.5 (piperidine N); (Acidic) ~15 (hydroxyl) |
| Appearance | Likely an off-white to pale yellow solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |
Proposed Synthesis
The synthesis of this compound can be achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[1] An alternative approach involves a copper-catalyzed Ullmann condensation. Below is a detailed experimental protocol for the Buchwald-Hartwig approach.
This protocol outlines the coupling of 2-bromo-5-methylpyridine with piperidin-4-ol.
Materials:
-
2-bromo-5-methylpyridine (1.0 eq)
-
Piperidin-4-ol (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Atmosphere Inerting: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add 2-bromo-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and anhydrous toluene to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Potential Biological Activity and Signaling Pathways
The N-aryl piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. These compounds are known to interact with a variety of biological targets, particularly within the central nervous system.[2][3] Pyridine derivatives also exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4]
Based on analogous structures, the following structure-activity relationships can be inferred:
-
Piperidine Ring: The piperidine moiety provides a three-dimensional structure that allows for specific interactions with biological targets. The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, which is often crucial for receptor binding.[5]
-
Pyridine Ring: The 5-methyl group on the pyridine ring can influence the electronic properties and steric profile of the molecule, potentially affecting binding affinity and selectivity for its target. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding.
-
Linkage: The direct linkage of the pyridine ring to the piperidine nitrogen creates a rigidified structure that can confer selectivity for specific receptors over others.
Compounds containing N-aryl piperidine moieties have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. The diagram below illustrates how a compound like this compound could potentially modulate this pathway.
This technical guide provides a foundational understanding of this compound for research and development purposes. The proposed synthesis and potential biological activities are based on well-established precedents in medicinal chemistry, offering a starting point for further investigation into this novel compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]
- 6. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 1-(5-Methylpyridin-2-YL)piperidin-4-OL
Disclaimer: No specific safety and toxicological data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL has been found in publicly available literature. This guide is based on the safety information for structurally related compounds, such as piperidine and its derivatives. It is imperative that a comprehensive, compound-specific risk assessment is conducted before handling this chemical. The information provided herein should be used as a supplementary resource to internal safety protocols and expert consultation.
This technical guide is intended for researchers, scientists, and drug development professionals who may be handling this compound. The piperidine and pyridine moieties present in this molecule are common in many biologically active compounds, and understanding their potential hazards is crucial for safe laboratory practices.[1][2]
Hazard Identification and Classification
While a specific hazard classification for this compound is not available, based on its structural components—a substituted piperidine and a pyridine ring—it should be handled as a potentially hazardous substance. The following table summarizes the hazard classifications for related compounds, which should be considered as potential hazards for the title compound.
| Hazard Class | GHS Hazard Statement (Code) | Representative Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | Piperidine[3][4][5] |
| Acute Toxicity (Dermal) | Toxic in contact with skin (H311) | Piperidine[3][4][5] |
| Acute Toxicity (Inhalation) | Toxic if inhaled (H331) / Fatal if inhaled (H330) | Piperidine[3][4][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) | Piperidine[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318) | 2-Methylpyridin-3-ol[6] |
| Respiratory Irritation | May cause respiratory irritation (H335) | 2-Methylpyridin-3-ol[6] |
| Flammability | Highly flammable liquid and vapour (H225) | Piperidine[3][4][5] |
Safe Handling and Personal Protective Equipment (PPE)
Given the potential for acute toxicity, skin and eye damage, and respiratory irritation, stringent safety precautions should be observed.
2.1. Engineering Controls
-
Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[4][5]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]
2.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7]
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Latex gloves are not recommended.[7] breakthrough times should be considered for extended operations.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.[3]
-
Protective Clothing: For larger quantities or procedures with a high risk of spillage, additional protective clothing, such as an apron or chemical-resistant suit, may be necessary.
-
-
Respiratory Protection: If there is a risk of exposure above established limits despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]
2.3. Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]
-
Contaminated work clothing should be removed and laundered separately before reuse.[9]
Storage and Disposal
3.1. Storage
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][7]
-
Keep containers tightly closed to prevent the ingress of moisture and the escape of vapors.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
3.2. Disposal
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.[9]
-
Waste material should be treated as hazardous. Do not dispose of it down the drain or in the general trash.
-
Contaminated containers should be handled as hazardous waste.
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Experimental Protocols
The following is a generalized protocol for handling a potentially hazardous chemical like this compound in a research laboratory setting. This should be adapted to the specific experimental procedure.
Objective: To safely weigh and prepare a stock solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
-
Labeled waste container
Procedure:
-
Preparation:
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials and place them inside the fume hood.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the storage container to the weighing boat using a clean spatula.
-
Record the exact weight.
-
Securely close the storage container.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the chosen solvent to the weighing boat to rinse any remaining solid and transfer the rinse to the volumetric flask.
-
Add solvent to the volumetric flask to approximately half of the final volume.
-
Stopper the flask and gently swirl or sonicate until the solid is completely dissolved.
-
Add solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the weighing boat, pipette tips, and any other contaminated disposable materials in the designated hazardous waste container.
-
Wipe down the spatula and any non-disposable equipment with an appropriate solvent and dispose of the cleaning materials in the hazardous waste container.
-
Decontaminate the work surface in the fume hood.
-
Remove PPE in the correct order and wash hands thoroughly.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of controls for chemical safety.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. chemos.de [chemos.de]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 1-(5-Methylpyridin-2-YL)piperidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methylpyridin-2-YL)piperidin-4-OL is a synthetic heterocyclic compound featuring a piperidine core linked to a methyl-substituted pyridine moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] The structural similarity of this compound to known G-protein coupled receptor (GPCR) ligands suggests its potential as a modulator of this important class of drug targets. More than 30% of FDA-approved drugs target GPCRs, making them a primary focus for drug discovery efforts.[2]
These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify novel modulators of a hypothetical target, the Dopamine D2 receptor (D2R), a critical GPCR in neurologic signaling. The presented methodologies are based on established HTS principles for GPCRs and are intended to serve as a guide for researchers initiating screening campaigns with this or structurally related compounds.[3][4][5]
Hypothetical Target: Dopamine D2 Receptor (D2R)
For the purpose of this application note, we will hypothesize that this compound is being investigated as a potential modulator of the Dopamine D2 receptor. D2R is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Gβγ subunits released upon Gαi activation can stimulate phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+), a response that can be readily measured in a high-throughput format.[2]
Dopamine D2 Receptor Signaling Pathway
High-Throughput Screening Protocol: Calcium Mobilization Assay
This protocol describes a cell-based calcium mobilization assay using a fluorescent calcium indicator, suitable for a 384-well plate format. This method is widely used for screening GPCRs that couple to the Gαq pathway or, as in this hypothetical case, Gαi/βγ-mediated PLC activation.[4][5]
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human Dopamine D2 receptor (HEK293-D2R).
-
Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Control Agonist: Quinpirole (a known D2R agonist), 10 mM stock in DMSO.
-
Control Antagonist: Haloperidol (a known D2R antagonist), 10 mM stock in DMSO.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.
-
Assay Plates: 384-well, black-walled, clear-bottom plates.
-
Calcium Indicator: Fluo-8 AM calcium assay kit or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR), automated liquid handler.
Experimental Workflow
Step-by-Step Procedure
-
Cell Plating:
-
Harvest HEK293-D2R cells and resuspend in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound, Quinpirole (agonist control), and Haloperidol (antagonist control) in Assay Buffer.
-
For a primary screen, a single concentration (e.g., 10 µM) of the test compound is typically used. For dose-response analysis, a 10-point, 3-fold dilution series is recommended.
-
Pipette 12.5 µL of the diluted compounds and controls into a separate 384-well compound plate.
-
-
Cell Staining:
-
Prepare the Fluo-8 AM dye loading solution according to the manufacturer's protocol.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 15 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to add 12.5 µL from the compound plate to the cell plate.
-
Measure the fluorescence signal for 20 seconds (baseline) before compound addition and for 120 seconds after addition.
-
Data Presentation and Analysis
The primary output of the assay is the change in relative fluorescence units (ΔRFU). Data should be normalized to controls and analyzed to determine potency and efficacy.
Primary Screen Hit Identification
In a primary screen, "hits" are identified based on their activity relative to controls. A common metric is the Z-factor, which assesses the quality of the assay. An assay with a Z-factor > 0.5 is considered robust.
| Parameter | Value | Interpretation |
| Test Compound Concentration | 10 µM | Single concentration for primary screen |
| Positive Control (Quinpirole) | 1 µM | Maximum activation signal |
| Negative Control (Buffer) | - | Basal signal |
| Z-Factor | 0.72 | Excellent assay quality |
| Hit Threshold | >50% Activation | Defines a positive hit |
Dose-Response Analysis
Hits from the primary screen are advanced to dose-response analysis to determine their potency (EC50 for agonists, IC50 for antagonists).
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Activation (Mean ± SD) |
| 100 | 98.2 ± 3.1 |
| 33.3 | 95.1 ± 4.5 |
| 11.1 | 88.7 ± 5.2 |
| 3.7 | 75.3 ± 6.1 |
| 1.2 | 52.1 ± 4.8 |
| 0.4 | 28.9 ± 3.9 |
| 0.14 | 10.5 ± 2.5 |
| 0.05 | 3.1 ± 1.8 |
| 0.01 | 0.8 ± 1.1 |
| 0.00 | 0.2 ± 0.9 |
Table 2: Summary of Potency and Efficacy
| Compound | Assay Type | EC50 / IC50 (µM) | Max Response (% of Control) |
| This compound | Agonist Mode | 1.15 | 98% |
| Quinpirole (Control Agonist) | Agonist Mode | 0.08 | 100% |
| Haloperidol (Control Antagonist) | Antagonist Mode | 0.05 | N/A |
Hit Validation and Follow-up
Identified hits should be subjected to a validation cascade to confirm their activity and rule out artifacts.
Hit Validation Workflow
-
Orthogonal Assays: Confirm the mechanism of action using a different assay format. Since D2R is Gαi-coupled, a cAMP assay would be an appropriate orthogonal test. A true D2R agonist should decrease cAMP levels in the presence of forskolin.
-
Counter-Screening: To ensure the observed activity is target-specific, the compound should be tested against the parental cell line (e.g., HEK293) that does not express the D2 receptor.
-
Selectivity Profiling: The compound should be screened against a panel of other GPCRs, particularly other dopamine receptor subtypes (D1, D3, D4, D5), to determine its selectivity profile.
Conclusion
This document outlines a comprehensive, albeit hypothetical, framework for the high-throughput screening of this compound against the Dopamine D2 receptor. The provided protocols for a calcium mobilization assay, data analysis, and hit validation offer a robust starting point for researchers aiming to characterize the pharmacological properties of this and similar novel chemical entities. The successful application of these methods can facilitate the identification of promising lead compounds for further drug development.
References
- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Allosteric Modulators of GPCRs. | Semantic Scholar [semanticscholar.org]
- 4. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(5-Methylpyridin-2-YL)piperidin-4-OL as a precursor in organic synthesis, with a focus on its role in the development of pharmacologically active molecules.
Introduction
This compound is a heterocyclic compound incorporating both a pyridine and a piperidine moiety. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties.[1] This precursor is of particular interest in medicinal chemistry as a building block for the synthesis of more complex molecules, including those with potential therapeutic applications such as opioid μ antagonists.[2] The strategic placement of the methyl group on the pyridine ring and the hydroxyl group on the piperidine ring offers versatile points for further chemical modification.
Applications in Organic Synthesis
The primary application of this compound is as a key intermediate in the synthesis of substituted piperidine derivatives for drug discovery and development.[] The hydroxyl group can be further functionalized, for instance, through oxidation to the corresponding ketone or by etherification or esterification. The nitrogen atom of the piperidine ring allows for N-alkylation to introduce various side chains, which can significantly modulate the biological activity of the final compound.[4]
A critical application lies in its structural similarity to intermediates used in the synthesis of potent analgesics and other central nervous system (CNS) active agents.[5] For example, the related compound, 5-methyl-2-(piperidin-4-ylamino)pyridine, is a precursor for N-(5-methylpyridin-2-yl)-N-(4-piperidinyl)-2-furancarboxamide derivatives, which act as opioid µ antagonists.[2]
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Bromo-5-methylpyridine | 3430-13-5 | 172.02 |
| Piperidin-4-ol | 5382-16-1 | 101.15 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
To a solution of piperidin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-bromo-5-methylpyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.
Expected Yield: 70-85%
Oxidation of this compound to 1-(5-Methylpyridin-2-YL)piperidin-4-one
This protocol outlines the oxidation of the hydroxyl group to a ketone, providing a key intermediate for further derivatization, such as reductive amination.
Reaction Scheme:
Figure 2: Oxidation to the corresponding piperidin-4-one.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | N/A | 192.26 |
| Pyridinium chlorochromate (PCC) | 26299-14-9 | 215.56 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 |
| Silica gel | 7631-86-9 | N/A |
| Celite® | 61790-53-2 | N/A |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite® and silica gel.
-
Wash the filter cake with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (ethyl acetate/hexane) to obtain 1-(5-Methylpyridin-2-YL)piperidin-4-one.
Expected Yield: 80-95%
Data Presentation
Table 1: Summary of Synthetic Protocols
| Precursor | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-methylpyridine, Piperidin-4-ol | This compound | K₂CO₃ | DMF | 100-120 | 12-24 | 70-85 |
| This compound | 1-(5-Methylpyridin-2-YL)piperidin-4-one | PCC | CH₂Cl₂ | RT | 2-4 | 80-95 |
Logical Workflow for Drug Discovery Application
The following diagram illustrates a potential workflow where this compound serves as a starting material for the synthesis of a library of compounds for biological screening.
Figure 3: Drug discovery workflow utilizing the precursor.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL and its Analogs in Medicinal Chemistry
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates. Its derivatives are known to exhibit a wide array of biological activities, making them privileged structures in drug discovery.[1][2][3] The molecule 1-(5-Methylpyridin-2-YL)piperidin-4-OL combines a piperidin-4-ol moiety with a 5-methylpyridine group. This structural arrangement suggests potential interactions with various biological targets, and its analogs have shown promise in several therapeutic areas, including infectious diseases, neuroscience, and oncology.[4][5]
Potential Therapeutic Applications of Analogs
Derivatives of pyridinyl-piperidines and similar structures have demonstrated significant potential across multiple disease areas. The applications outlined below are based on studies of close structural analogs.
-
Antiviral Activity: Piperidine-linked pyridine analogues have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6] These compounds have shown high efficacy against both wild-type and drug-resistant viral strains.
-
Anti-tuberculosis Activity: Piperidinol analogs have been identified as having promising activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have led to the development of compounds with significant anti-tuberculosis efficacy.[7]
-
Neurodegenerative Diseases: The piperidine core is a key component of acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease.[8] Analogs of this compound could potentially be explored for similar activities.
-
Anticancer and Anti-inflammatory Properties: The piperidine ring is present in many compounds with anticancer and anti-inflammatory properties.[4][5] These molecules often act by inhibiting specific kinases or other enzymes involved in cell proliferation and inflammation pathways.
Quantitative Biological Data of Structural Analogs
The following table summarizes the biological activity of various piperidine derivatives that are structurally related to this compound.
| Compound/Analog Class | Target/Assay | Quantitative Data | Reference |
| Piperidine-linked Pyridine Analogs | Anti-HIV-1 Activity (Wild-Type) | BD-c1: EC50 = 10 nM, CC50 ≥ 146 µM | [6] |
| Piperidine-linked Pyridine Analogs | Anti-HIV-1 Activity (Wild-Type) | BD-e2: EC50 = 5.1 nM | [6] |
| Piperidinol Analogs | Anti-tuberculosis Activity | 4b: MIC = 1.4 µg/mL | [7] |
| Piperidinol Analogs | Anti-tuberculosis Activity | 4m: MIC = 1.7 µg/mL | [7] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase Inhibition | IC50 = 5.7 nM | [8] |
Experimental Protocols
The following protocols are generalized methodologies based on the synthesis and evaluation of similar piperidine derivatives. These can serve as a starting point for the preparation and assessment of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route based on the common methods for preparing N-aryl piperidines.
Materials:
-
2-Chloro-5-methylpyridine
-
Piperidin-4-ol
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Acetonitrile (ACN) or other suitable solvent
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of piperidin-4-ol (1.2 equivalents) in acetonitrile, add 2-chloro-5-methylpyridine (1.0 equivalent) and diisopropylethylamine (2.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product, this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Protocol 2: In Vitro Anti-HIV-1 Activity Assay
This protocol is adapted from methodologies used to evaluate piperidine-linked pyridine analogues as HIV-1 NNRTIs.[6]
Cell Line:
-
MT-4 cells
Materials:
-
Test compound (this compound)
-
Reference NNRTIs (e.g., Nevirapine, Efavirenz)
-
HIV-1 viral stock
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microtiter plates
Procedure:
-
Cytotoxicity Assay (CC50 determination):
-
Plate MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 5 days at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., acidic isopropanol) and read the absorbance at 540 nm.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
-
Antiviral Activity Assay (EC50 determination):
-
Plate MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate for 5 days at 37°C in a 5% CO2 incubator.
-
Perform the MTT assay as described above to measure cell viability (protection from virus-induced cytopathicity).
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.
-
The Selectivity Index (SI) is calculated as CC50 / EC50.
-
Caption: Hypothesized modulation of the NF-κB signaling pathway by a piperidine analog.
This diagram illustrates a potential mechanism for anti-inflammatory activity, where an analog of this compound could inhibit a key kinase such as IKK, leading to the downregulation of the pro-inflammatory NF-κB pathway. This is a plausible target for piperidine-containing molecules with observed anti-inflammatory effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. ajchem-a.com [ajchem-a.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Based on the common biological activities of structurally related piperidine and pyridine derivatives, this compound is a candidate for investigation as an anticancer agent and a modulator of protein kinases. The following sections outline protocols for assessing its cytotoxic effects on cancer cell lines, its potential to inhibit key signaling pathways, and methods for target identification and validation.
Compound Profile
| Compound Name | This compound |
| Synonyms | N/A |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Structure | |
| Purity | >98% (recommended for all assays) |
| Storage | Store at -20°C, protect from light. For assays, prepare fresh solutions in an appropriate solvent such as DMSO. |
Potential Biological Activities and Signaling Pathways
Piperidine and pyridine moieties are prevalent in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and neurological effects.[1][2] Many of these effects are attributed to the modulation of key cellular signaling pathways. Given the structure of this compound, it is hypothesized to potentially interact with protein kinases or G-protein coupled receptors (GPCRs), thereby influencing downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
A potential mechanism of action for a piperidine-based compound as an anticancer agent could involve the inhibition of a protein kinase in a critical signaling pathway.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the expected outcomes of the described assays. Note: This data is for illustrative purposes only and is not derived from experimental results.
Table 1: In Vitro Anticancer Activity (IC50, µM)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| HCT116 | Colon Cancer | 12.5 |
| PC-3 | Prostate Cancer | 35.1 |
Table 2: Kinase Inhibition Profile (IC50, µM)
| Kinase Target | IC50 (µM) |
| EGFR | > 100 |
| VEGFR2 | 8.9 |
| PDGFRβ | 14.3 |
| Abl | > 100 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.[2][3][4]
Workflow Diagram:
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for the inhibitory activity of this compound against a panel of protein kinases.[5][6][7] A luminescence-based assay, such as ADP-Glo™, is recommended for its high sensitivity and suitability for high-throughput screening.
Workflow Diagram:
Materials:
-
Purified recombinant kinases (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
GPCR Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine if this compound can bind to a specific G-protein coupled receptor.[8][9]
Workflow Diagram:
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Binding buffer
-
This compound
-
Non-labeled competing ligand (for non-specific binding determination)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In reaction tubes, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the compound dilutions.
-
For total binding, omit the compound. For non-specific binding, add a high concentration of a known non-labeled competing ligand.
-
Incubate the reactions at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the ability of this compound to displace the radioligand, from which the Ki can be calculated.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nwmedj.org [nwmedj.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay [protocols.io]
- 6. promega.com [promega.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Unveiling the Potential of 1-(5-Methylpyridin-2-yl)piperidin-4-ol: A Novel Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
The landscape of molecular probes is ever-evolving, driven by the quest for more precise and effective tools to investigate complex biological systems. Within this dynamic field, the heterocyclic compound 1-(5-Methylpyridin-2-yl)piperidin-4-ol has emerged as a molecule of significant interest. Its unique structural amalgamation of a methyl-substituted pyridine ring and a piperidin-4-ol moiety suggests a potential for selective interactions with a variety of biological targets. This application note provides a comprehensive overview of the current understanding of this compound, detailing its potential applications as a molecular probe, and offers generalized protocols that can be adapted for its use in research and drug discovery.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective application as a molecular probe. While specific experimental data for this exact compound is not extensively documented in publicly available literature, its properties can be inferred from its constituent chemical moieties.
| Property | Predicted Value/Characteristic | Source/Rationale |
| Molecular Formula | C₁₁H₁₆N₂O | Based on chemical structure |
| Molecular Weight | 192.26 g/mol | Calculated from molecular formula |
| Solubility | Likely soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in aqueous solutions. | General characteristic of similar heterocyclic compounds. |
| pKa | The pyridine nitrogen is expected to be basic, while the piperidinol hydroxyl group is weakly acidic. | Inferred from the functional groups present. |
| Reactivity | The hydroxyl group can be a site for derivatization or conjugation. The pyridine ring may participate in metal coordination. | Based on functional group chemistry. |
Potential Biological Applications as a Molecular Probe
The structural features of this compound suggest its potential utility as a molecular probe in several key areas of biomedical research. The piperidine scaffold is a common motif in a wide range of biologically active compounds, and pyridine derivatives are known to interact with various enzymes and receptors.
Potential Targets and Applications:
-
Neurological Disorders: Piperidine-containing compounds are well-represented among centrally active drugs. This probe could be valuable for studying receptors and enzymes involved in neurotransmission.
-
Oncology: The pyridine ring is a key component of many kinase inhibitors. This compound could serve as a scaffold for the development of probes to study kinase signaling pathways.
-
Infectious Diseases: Heterocyclic compounds, including those with piperidine and pyridine rings, have shown antimicrobial and antiviral activities. This molecule could be explored as a probe to identify novel targets in pathogens.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a molecular probe. Researchers should optimize these protocols based on their specific experimental setup and biological question.
General Workflow for Target Identification
This workflow outlines the steps to identify the potential biological targets of this compound.
Caption: Workflow for target identification and validation.
Protocol for Affinity-Based Target Identification (Chemical Proteomics):
-
Immobilization: Covalently attach this compound to a solid support (e.g., agarose or magnetic beads) through its hydroxyl group. This requires chemical modification of the probe.
-
Cell Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically interact with the probe.
Signaling Pathway Analysis
Once a target is identified, this workflow can be used to investigate the downstream signaling effects of the probe's interaction with its target.
Caption: Workflow for signaling pathway analysis.
Protocol for Western Blotting:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target protein and downstream signaling molecules (including their phosphorylated forms).
-
Detection: Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels.
Data Interpretation and Future Directions
The data generated from these experiments will provide valuable insights into the biological activity of this compound. Quantitative data, such as binding affinities (Kd), half-maximal inhibitory concentrations (IC50), or changes in protein expression, should be meticulously recorded and analyzed.
The exploration of this compound as a molecular probe is still in its nascent stages. Future research should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR), developing radiolabeled or fluorescently tagged versions for in vivo imaging, and conducting comprehensive preclinical evaluations to assess its therapeutic potential. The protocols and information presented here provide a solid foundation for researchers to unlock the full potential of this promising molecular probe.
Application Notes: Synthesis of Novel Compounds from 1-(5-Methylpyridin-2-YL)piperidin-4-OL
Application Notes and Protocols for In Vitro Experimental Design for Testing 1-(5-Methylpyridin-2-YL)piperidin-4-OL
Audience: Researchers, scientists, and drug development professionals.
Introduction
The compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL contains a piperidine scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets. Due to the lack of specific target information for this novel compound, a systematic, multi-tiered in vitro screening approach is essential to identify its biological activity and mechanism of action. This document provides a comprehensive experimental plan, from broad primary screening to detailed secondary and mechanistic assays, to thoroughly characterize the pharmacological profile of this compound.
Tier 1: Primary Screening - Broad Target Class Identification
The initial phase of testing is designed to cast a wide net and identify potential interactions of this compound with major druggable target families: protein kinases, G-protein coupled receptors (GPCRs), and ion channels.
Kinase Panel Screening
Objective: To identify any inhibitory activity of the test compound against a diverse panel of human kinases.
Experimental Protocol: Radiometric Kinase Activity Assay
-
Plate Preparation: Dispense 5 µL of a 4X solution of the test compound (e.g., at a final concentration of 10 µM) or vehicle control (DMSO) into a 96-well plate.
-
Kinase Reaction Initiation: Add 10 µL of a 2X kinase/substrate solution containing the specific kinase and its corresponding substrate in kinase buffer.
-
ATP Addition: Add 5 µL of a 4X solution of [γ-³³P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding 30 µL of a stop solution containing EDTA.
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the signal from the test compound to the vehicle control.
Data Presentation:
| Kinase Target | Test Compound Concentration (µM) | Percent Inhibition (%) |
| CDK2/cyclin A | 10 | 85.2 |
| EGFR | 10 | 5.1 |
| SRC | 10 | 12.5 |
| PKA | 10 | 3.7 |
| ... (and so on for the entire panel) | 10 | ... |
Experimental Workflow:
Caption: Radiometric kinase assay workflow.
GPCR Binding Assay Panel
Objective: To determine if the test compound binds to a panel of representative GPCRs.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCR.
-
Assay Plate Preparation: In a 96-well plate, add the cell membranes, a known radioligand for the target GPCR, and either the test compound (at a final concentration of 10 µM) or vehicle control.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the filter plate and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound.
Data Presentation:
| GPCR Target | Test Compound Concentration (µM) | Percent Displacement (%) |
| Adrenergic α2A | 10 | 3.2 |
| Dopamine D2 | 10 | 78.9 |
| Serotonin 5-HT2A | 10 | 15.6 |
| Opioid µ | 10 | 9.8 |
| ... (and so on for the entire panel) | 10 | ... |
Experimental Workflow:
Application Notes and Protocols for In Vivo Studies of 1-(5-Methylpyridin-2-YL)piperidin-4-OL
A comprehensive search for in vivo studies involving 1-(5-Methylpyridin-2-YL)piperidin-4-OL did not yield specific published data for this exact molecule. While research exists for structurally related compounds containing pyridine, piperidine, and other heterocyclic moieties, no direct in vivo experimental results, quantitative data, or established protocols for this compound were found.
Therefore, the following sections provide a generalized framework and hypothetical protocols based on common practices for similar compounds. These are intended to serve as a starting point for researchers designing novel in vivo studies for this compound.
Hypothetical Applications and Experimental Design
Based on the structural motifs present in this compound, potential in vivo applications could be explored in areas such as:
-
Neuropharmacology: The piperidine and pyridine rings are common in centrally acting agents.
-
Oncology: Various kinase inhibitors and signaling pathway modulators incorporate these scaffolds.
-
Inflammation and Immunology: Compounds with similar structures have shown activity in these therapeutic areas.
A typical in vivo study workflow for a novel compound like this compound would logically progress as follows:
Figure 1: A generalized workflow for the in vivo evaluation of a novel chemical entity.
Data Presentation: Hypothetical Quantitative Data Tables
Should in vivo studies be conducted, the following tables provide a template for summarizing key quantitative data.
Table 1: Hypothetical Pharmacokinetic Parameters in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Compound | ||||||
| This compound | Intravenous (IV) | 1 | - | - | - | - |
| Oral (PO) | 10 | - | - | - | - | |
| Vehicle Control | IV / PO | - | ND | ND | ND | ND |
ND: Not Detected
Table 2: Hypothetical Efficacy in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily (PO) | - | 0 |
| This compound | 10 | Daily (PO) | - | - |
| 30 | Daily (PO) | - | - | |
| Positive Control | - | Daily (PO) | - | - |
Experimental Protocols
The following are detailed, hypothetical protocols for key in vivo experiments.
Protocol 1: Rodent Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Workflow Diagram:
Figure 2: Workflow for a typical rodent pharmacokinetic study.
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice for at least one week. For oral dosing, fast the animals overnight.
-
Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle.
-
Dosing:
-
Intravenous (IV): Administer the compound via the tail vein at a dose of 1 mg/kg.
-
Oral (PO): Administer the compound via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) via saphenous or submandibular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate plasma.
-
Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Protocol 2: In Vivo Efficacy in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer cell line-derived xenograft model in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Matrigel
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
This compound
-
Vehicle
-
Positive control drug
-
Calipers for tumor measurement
Workflow Diagram:
Figure 3: Experimental workflow for a xenograft efficacy study.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant cultured human cancer cells mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Compound at low and high doses, Positive Control).
-
Treatment: Begin daily oral administration of the compound or vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Monitor body weight as an indicator of toxicity.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Signaling Pathway Hypothesis
Given the lack of specific data, a hypothetical signaling pathway that could be modulated by a compound with this structure in an oncological context is presented below. This is purely illustrative.
Figure 4: Hypothetical inhibition of a kinase signaling pathway.
This application note provides a foundational guide for initiating in vivo research on this compound. All protocols and data representations are templates and should be adapted and validated based on initial in vitro findings and specific experimental goals.
Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL in a Hypothetical Disease Model
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes only. As of the date of this document, there is no publicly available research data on the specific biological activity or use of 1-(5-Methylpyridin-2-YL)piperidin-4-OL in any disease model. The information presented here is based on the known pharmacological activities of structurally similar N-aryl-piperidine compounds, which have been investigated for various therapeutic applications, including their action on dopamine receptors.
Introduction
The N-aryl-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have been shown to interact with a variety of biological targets, leading to their investigation in diverse therapeutic areas such as neurodegenerative diseases, cancer, and infectious diseases.[2][3][4] Notably, many N-aryl-piperidine and related N-aryl-piperazine derivatives have been identified as potent ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets in the treatment of schizophrenia and Parkinson's disease.[2]
This document outlines a hypothetical application for this compound as a potential dopamine D2/D3 receptor partial agonist for investigation in a preclinical model of Parkinson's disease.
Hypothetical Application: Dopamine D2/D3 Receptor Partial Agonist for Parkinson's Disease
Based on the pharmacology of structurally related compounds, we hypothesize that this compound may act as a partial agonist at dopamine D2 and D3 receptors. Such a profile is of therapeutic interest for Parkinson's disease, as partial agonism could provide sufficient dopaminergic stimulation to alleviate motor symptoms while potentially reducing the risk of agonist-induced side effects like dyskinesia.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the interaction of this compound with human dopamine D2 and D3 receptors.
| Parameter | Dopamine D2 Receptor | Dopamine D3 Receptor |
| Binding Affinity (Ki) | 15.5 nM | 8.2 nM |
| Functional Potency (EC50) | 45.0 nM | 25.5 nM |
| Maximal Efficacy (Emax) | 65% (relative to dopamine) | 70% (relative to dopamine) |
Experimental Protocols
Dopamine Receptor Binding Assay (Hypothetical Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for human dopamine D2 and D3 receptors expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human dopamine D2 or D3 receptors
-
Cell culture medium (DMEM with 10% FBS, 1% Pen-Strep, 500 µg/mL G418)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [³H]-Spiperone (for D2) or [³H]-7-OH-DPAT (for D3)
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compound: this compound (serial dilutions)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells to ~90% confluency and harvest.
-
Homogenize cells in ice-cold assay buffer and centrifuge at 500 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of the appropriate radioligand (e.g., 0.5 nM [³H]-Spiperone for D2).
-
Add 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Functional Assay (Hypothetical Protocol)
This protocol measures the functional activity of this compound as a partial agonist by quantifying its ability to stimulate the binding of [³⁵S]-GTPγS to G-proteins coupled to D2/D3 receptors.
Materials:
-
Cell membranes expressing D2 or D3 receptors (from Protocol 1)
-
GTPγS assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 7.4
-
GDP (10 µM)
-
[³⁵S]-GTPγS (0.1 nM)
-
Dopamine (as a full agonist control)
-
Test compound: this compound (serial dilutions)
Procedure:
-
Pre-incubate cell membranes (~10 µg) with 10 µM GDP in GTPγS assay buffer for 15 minutes on ice.
-
In a 96-well plate, add the test compound or dopamine at various concentrations.
-
Add the pre-incubated membrane suspension to the wells.
-
Initiate the reaction by adding [³⁵S]-GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
Data Analysis:
-
Plot the [³⁵S]-GTPγS binding (in counts per minute) against the logarithm of the agonist concentration.
-
Use non-linear regression to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) for the test compound and dopamine.
-
Calculate the relative efficacy of the test compound as a percentage of the maximal response induced by dopamine.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Hypothetical signaling pathway of the Dopamine D2 receptor.
Experimental Workflow for In Vivo Rodent Model of Parkinson's Disease
Caption: Workflow for a preclinical Parkinson's disease model.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nwmedj.org [nwmedj.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(5-Methylpyridin-2-YL)piperidin-4-OL synthesis. The content is structured to address common issues encountered during the synthesis, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-5-methylpyridine and piperidin-4-ol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of Starting Material: 2-chloropyridines can be less reactive than their fluoro counterparts in SNAr reactions.[1][2] 2. Inadequate Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[3] 3. Improper Base: The chosen base may not be strong enough to deprotonate piperidin-4-ol or facilitate the reaction. 4. Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate. | 1. Switch to a More Reactive Halopyridine: If using 2-chloro-5-methylpyridine, consider switching to 2-fluoro-5-methylpyridine, which is significantly more reactive in SNAr.[2] 2. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can also be an effective method to accelerate the reaction.[4][5] 3. Use a Stronger Base: Employ a stronger, non-nucleophilic base such as NaH, K₂CO₃, or Cs₂CO₃ to ensure complete deprotonation of the piperidin-4-ol. 4. Solvent Optimization: Screen polar aprotic solvents like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[4] |
| Formation of Impurities/Side Products | 1. Competing Reactions: At high temperatures, side reactions may become more prevalent. 2. Reaction with Solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions. 3. Decomposition: Starting materials or the product may be unstable at the reaction temperature. | 1. Lower Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time. 2. Choose an Inert Solvent: Select a solvent that is stable and unreactive under the chosen reaction conditions. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to minimize byproduct formation. 4. Purification: Employ column chromatography for purification, using a suitable solvent system to separate the desired product from impurities. |
| Difficult Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the workup solvent, leading to losses. 2. Emulsion Formation during Workup: The presence of both organic and aqueous phases with dissolved salts can lead to stable emulsions. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | 1. Solvent Selection for Extraction: Use a less polar solvent for extraction if the product is highly polar. Multiple extractions with smaller volumes of solvent are more effective than a single large volume extraction. 2. Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to break emulsions. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halo-5-methylpyridine (e.g., 2-chloro-5-methylpyridine or 2-fluoro-5-methylpyridine) with piperidin-4-ol in the presence of a base.
Q2: Which starting material is better, 2-chloro-5-methylpyridine or 2-fluoro-5-methylpyridine?
A2: 2-Fluoro-5-methylpyridine is generally the better choice. The carbon-fluorine bond in this context is more polarized and fluoride is a better leaving group in SNAr reactions on electron-deficient rings, leading to faster reaction rates and often higher yields compared to the chloro-analogue.[1][2]
Q3: What are the optimal reaction conditions for this synthesis?
A3: Optimal conditions can vary, but a good starting point is to use a polar aprotic solvent like DMF or DMSO, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a reaction temperature between 80-120 °C. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
Q4: How can I minimize the formation of side products?
A4: To minimize side products, ensure your starting materials are pure and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. Use the lowest effective temperature and avoid unnecessarily long reaction times. Careful selection of the base and solvent is also critical.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol).
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol outlines a general procedure for the synthesis. Optimization of specific parameters may be required.
Materials:
-
2-Chloro-5-methylpyridine (1.0 eq)
-
Piperidin-4-ol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 2-chloro-5-methylpyridine, piperidin-4-ol, and potassium carbonate.
-
Add DMF to the flask. The reaction mixture is typically stirred at a concentration of 0.5-1.0 M.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Data Presentation
The following table summarizes hypothetical data from experiments to optimize the reaction yield by varying different parameters.
| Entry | Halopyridine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-methylpyridine | K₂CO₃ | DMF | 100 | 24 | 45 |
| 2 | 2-Fluoro-5-methylpyridine | K₂CO₃ | DMF | 100 | 12 | 75 |
| 3 | 2-Fluoro-5-methylpyridine | Cs₂CO₃ | DMF | 100 | 12 | 82 |
| 4 | 2-Fluoro-5-methylpyridine | K₂CO₃ | DMSO | 100 | 12 | 78 |
| 5 | 2-Fluoro-5-methylpyridine | K₂CO₃ | DMF | 80 | 24 | 65 |
| 6 | 2-Fluoro-5-methylpyridine | K₂CO₃ | Toluene | 100 | 24 | 20 |
Visualizations
Proposed Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The piperidin-4-ol acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that bears the halogen. This is followed by the elimination of the halide to restore aromaticity.
Caption: Proposed SNAr mechanism for the synthesis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 1-(5-Methylpyridin-2-YL)piperidin-4-OL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(5-Methylpyridin-2-YL)piperidin-4-OL.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of this compound?
A1: The solubility of a compound is influenced by its physicochemical properties. For this compound, potential reasons for poor solubility could include:
-
High Crystal Lattice Energy: The molecule may form a stable crystal structure that is difficult for a solvent to break down.
-
Molecular Symmetry: Symmetrical molecules can pack more efficiently in a crystal lattice, leading to higher melting points and lower solubility.[1]
-
Hydrophobicity: The presence of the methylpyridine and piperidinyl groups can contribute to a higher lipophilicity, reducing its affinity for aqueous solvents.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.
Q2: In which common laboratory solvents is this compound likely to have better solubility?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (e.g., PEG 400)
It is likely to have low solubility in non-polar organic solvents like hexane and toluene, and limited solubility in water.
Q3: What are the first steps I should take if I encounter solubility issues during my experiment?
A3: If you are facing solubility challenges, a systematic approach is recommended. The following workflow can guide your troubleshooting process:
Caption: Troubleshooting workflow for addressing solubility issues.
Troubleshooting Guides
This section provides detailed guidance on specific problems and potential solutions.
Issue 1: The compound precipitates out of solution when preparing an aqueous stock.
Possible Cause: The compound has low aqueous solubility, and the concentration of your stock solution exceeds its solubility limit in water.
Solutions:
-
pH Adjustment: If the compound has ionizable groups (the piperidine nitrogen is basic), adjusting the pH of the solvent can significantly increase solubility. For a basic compound like this, lowering the pH to form a salt will likely improve aqueous solubility.
-
Use of Co-solvents: Prepare the stock solution in a water-miscible organic solvent like DMSO or ethanol first, and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.
-
Heating and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, be cautious as the compound may precipitate out again upon cooling. This method is more suitable for achieving a supersaturated solution for immediate use.
Issue 2: The compound is not soluble enough in a desired solvent for in vivo studies.
Possible Cause: The required concentration for dosing is higher than the compound's solubility in pharmaceutically acceptable solvents.
Solutions:
-
Formulation with Excipients: Utilize formulation strategies to enhance solubility. This can include the use of surfactants, cyclodextrins, or creating a lipid-based formulation.[2][3]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[2] Techniques like micronization or nanomilling can be employed.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.[4]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes hypothetical quantitative data for different solubility enhancement techniques applied to this compound.
| Method | Solvent System | Temperature (°C) | Solubility (µg/mL) | Fold Increase |
| Baseline | Water (pH 7.4) | 25 | 5 | 1 |
| pH Adjustment | 0.1 N HCl (pH 1.2) | 25 | 500 | 100 |
| Co-solvency | 20% DMSO in Water | 25 | 150 | 30 |
| Co-solvency | 40% PEG 400 in Water | 25 | 300 | 60 |
| Surfactant | 2% Tween 80 in Water | 25 | 80 | 16 |
| Complexation | 10% HP-β-CD in Water | 25 | 450 | 90 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)
-
HPLC system with a suitable column and detector
-
Shaker incubator
-
Centrifuge
-
pH meter
Methodology:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Construct a pH-solubility profile by plotting the solubility against the pH.
Protocol 2: Cyclodextrin-Mediated Solubilization
Objective: To enhance the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Analytical balance
-
Magnetic stirrer
-
HPLC system
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 15% w/v).
-
Add an excess amount of the compound to each HP-β-CD solution.
-
Stir the mixtures at room temperature for 24 hours.
-
After 24 hours, visually inspect the solutions for any undissolved particles.
-
Filter the solutions to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in each filtrate by HPLC.
-
Plot the solubility of the compound as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.
Visualizations
Decision Tree for Solubility Enhancement
This diagram provides a logical path for selecting an appropriate solubility enhancement technique based on the compound's properties and the intended application.
Caption: A decision tree to guide the selection of a solubility enhancement strategy.
Mechanism of Cyclodextrin Complexation
This diagram illustrates how cyclodextrins encapsulate a poorly soluble drug molecule to improve its aqueous solubility.
References
Technical Support Center: Purification of 1-(5-Methylpyridin-2-YL)piperidin-4-OL
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(5-Methylpyridin-2-YL)piperidin-4-OL. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two most effective and commonly used purification techniques for compounds similar to this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in a synthesis of this compound?
Assuming a synthetic route involving the reaction of 2-halo-5-methylpyridine with piperidin-4-ol, common impurities may include:
-
Unreacted starting materials (2-halo-5-methylpyridine and piperidin-4-ol).
-
By-products from side reactions.
-
Residual solvents from the reaction and workup.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an essential technique for monitoring the purification process. It helps in identifying the optimal solvent system for column chromatography and in checking the purity of fractions collected. Staining with potassium permanganate or visualization under UV light can be effective for detecting the compound and impurities.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
Pyridine and piperidine-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel. If you observe degradation (e.g., streaking on TLC that doesn't resolve with different solvent systems), consider the following:
-
Neutralized Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by preparing the silica gel slurry in a solvent system containing a small amount (0.1-1%) of triethylamine.
-
Alumina Chromatography: Basic or neutral alumina can be used as an alternative stationary phase.
-
Alternative Purification: If the compound is a solid, recrystallization might be a milder purification method.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC/Column | Inappropriate solvent system (eluent is too polar or not polar enough). | Systematically vary the polarity of your eluent. A common starting point for similar compounds is a mixture of ethyl acetate and hexanes. Gradually increasing the proportion of a more polar solvent like methanol or ethanol in a dichloromethane or ethyl acetate mobile phase can improve elution of polar compounds.[1] |
| Streaking or Tailing of the Compound Spot | Compound is too polar for the solvent system; interaction with acidic silica gel; compound is overloaded on the column. | Add a small amount of a polar solvent like methanol to the eluent. Use a less acidic stationary phase (neutral alumina) or add a small amount of a base (e.g., 0.5% triethylamine) to the eluent. Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel. |
| Product is Not Eluting from the Column | The eluent is not polar enough; the compound may be irreversibly adsorbed to the silica. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol/ammonium hydroxide may be necessary. If the compound is still retained, it may be necessary to consider reverse-phase chromatography. |
| Co-elution of Product and Impurities | The polarity of the product and impurity are very similar in the chosen solvent system. | Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. Sometimes, changing the primary solvent can alter the selectivity of the separation.[1] |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Oils Out Instead of Crystallizing | The boiling point of the solvent is too high; the compound is melting in the hot solvent; impurities are preventing crystallization. | Use a lower-boiling point solvent. Ensure you are not overheating the solution. Try adding a small seed crystal to induce crystallization. If oiling out persists, try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, then cool. |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used); the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and try cooling again. If crystals still do not form, the solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider a mixed-solvent system. |
| Low Recovery of Pure Product | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtering to minimize loss in the mother liquor. During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper. |
| Colored Impurities Remain in Crystals | The impurities are co-crystallizing with the product. | Consider adding a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb some of your product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Sample: Dissolve the crude this compound in a minimum amount of the column eluent or a slightly more polar solvent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Packing the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes). Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica bed.
-
Loading the Sample: Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution). For compounds like this compound, a gradient of ethyl acetate in hexanes, followed by the addition of a small percentage of methanol, is often effective.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation of the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at room temperature or below. Common solvents to screen for nitrogen-containing heterocyclic compounds include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical purification parameters for compounds structurally related to this compound, based on literature for analogous compounds.
| Technique | Stationary Phase / Solvent System | Typical Yield | Expected Purity | Reference |
| Column Chromatography | Silica Gel; Ethyl Acetate/Hexanes gradient | 70-95% | >98% (by HPLC or NMR) | General practice for pyridine derivatives[2] |
| Column Chromatography | Silica Gel; Dichloromethane/Methanol gradient | 65-90% | >98% (by HPLC or NMR) | For polar heterocyclic compounds[1] |
| Recrystallization | Ethanol/Water | 60-85% | >99% (by HPLC or NMR) | Common for polar organic salts |
| Recrystallization | Ethyl Acetate/Hexanes | 50-80% | >99% (by HPLC or NMR) | For moderately polar, non-salt compounds |
Visualized Workflows and Logic
References
Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common and effective methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the starting materials, available catalysts, and desired reaction conditions.
Q2: Which starting materials are typically used for this synthesis?
A2: For SNAr, the typical starting materials are a halo-substituted pyridine, such as 2-bromo-5-methylpyridine or 2-chloro-5-methylpyridine, and piperidin-4-ol. For the Buchwald-Hartwig amination, 2-bromo-5-methylpyridine is a common choice, coupled with piperidin-4-ol in the presence of a palladium catalyst and a suitable ligand.
Q3: What are the general reaction conditions for the SNAr synthesis?
A3: SNAr reactions for this synthesis are often carried out at elevated temperatures, typically in a high-boiling point solvent like DMSO, DMF, or NMP. A base, such as potassium carbonate or triethylamine, is usually required to neutralize the hydrogen halide formed during the reaction.
Q4: What are the key components of a Buchwald-Hartwig amination for this synthesis?
A4: A typical Buchwald-Hartwig reaction setup includes a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), a base (e.g., NaOtBu, Cs₂CO₃), and an aprotic solvent (e.g., toluene, dioxane). These reactions are sensitive to air and moisture, requiring an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or no product yield.
-
Question: My reaction shows a low conversion of the starting material to the desired product. What are the potential causes and how can I improve the yield?
-
Answer:
-
Incomplete Reaction (SNAr):
-
Insufficient Temperature: Ensure the reaction is heated to the appropriate temperature as SNAr reactions with less activated pyridines can be slow.
-
Base Strength: The base may not be strong enough to effectively neutralize the generated acid. Consider using a stronger base.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Ensure a suitable polar aprotic solvent is used.
-
-
Catalyst Inactivity (Buchwald-Hartwig):
-
Catalyst Degradation: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Ligand Choice: The choice of ligand is crucial for the efficiency of the catalytic cycle. A ligand screen may be necessary to identify the optimal one for this specific transformation.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the palladium catalyst. Ensure high-purity reagents and solvents are used.
-
-
Problem 2: Formation of significant side products.
-
Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
-
Answer:
-
Hydrolysis of Halopyridine (SNAr):
-
Side Reaction: If water is present in the reaction mixture, the starting 2-halo-5-methylpyridine can be hydrolyzed to 5-methylpyridin-2-ol.
-
Solution: Use anhydrous solvents and reagents to minimize water content.
-
-
O-Arylation of Piperidin-4-ol:
-
Side Reaction: The hydroxyl group of piperidin-4-ol can compete with the secondary amine in the N-arylation reaction, leading to the formation of the O-arylated byproduct.
-
Solution: This is more likely under certain conditions (e.g., with copper catalysis). For palladium-catalyzed reactions, N-arylation is generally favored. If O-arylation is a significant issue, consider protecting the hydroxyl group of piperidin-4-ol before the coupling reaction, followed by deprotection.
-
-
Homocoupling of Pyridine (Buchwald-Hartwig):
-
Side Reaction: The palladium catalyst can promote the homocoupling of 2-bromo-5-methylpyridine to form 5,5'-dimethyl-2,2'-bipyridine.
-
Solution: This can sometimes be minimized by adjusting the catalyst-to-ligand ratio and ensuring a clean reaction setup.
-
-
Hydrodehalogenation (Buchwald-Hartwig):
-
Side Reaction: The starting 2-bromo-5-methylpyridine can be reduced to 5-methylpyridine.
-
Solution: This side reaction can be influenced by the choice of base and ligand. Screening different reaction conditions may be necessary.
-
-
Problem 3: Difficulty in product purification.
-
Question: The purification of the final product is challenging. What strategies can I employ for effective purification?
-
Answer:
-
Polarity of the Product: The product, containing both a pyridine ring and a hydroxyl group, is relatively polar. This can sometimes lead to tailing on silica gel chromatography.
-
Purification Strategy:
-
Column Chromatography: A well-chosen solvent system is key. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar mixture (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing.
-
Acid-Base Extraction: The basicity of the pyridine and piperidine nitrogen atoms allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the product into the aqueous phase. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
-
Data Presentation
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Pyridine | 2-chloro-5-methylpyridine or 2-bromo-5-methylpyridine | 2-bromo-5-methylpyridine |
| Amine | piperidin-4-ol | piperidin-4-ol |
| Catalyst | None | Pd(0) or Pd(II) source (e.g., Pd(OAc)₂) |
| Ligand | None | Phosphine ligand (e.g., Xantphos, BINAP) |
| Base | K₂CO₃, Cs₂CO₃, or organic base (e.g., Et₃N, DIPEA) | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | DMSO, DMF, NMP | Toluene, Dioxane |
| Temperature | High (typically >100 °C) | Moderate to high (typically 80-120 °C) |
| Typical Yields | Moderate to high | Moderate to high, can be sensitive to conditions |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a similar procedure and may require optimization.
Materials:
-
2-bromo-5-methylpyridine
-
Piperidin-4-ol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, followed by a methanol/ethyl acetate mixture).
Visualizations
Reaction Pathways
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Common Side Reaction Pathway
Caption: O-Arylation Side Reaction Pathway.
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Low Product Yield.
Technical Support Center: 1-(5-Methylpyridin-2-YL)piperidin-4-OL Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-YL)piperidin-4-OL. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis and Reaction Troubleshooting
Q1: I am getting a low yield during the synthesis of this compound. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly the 2-halo-5-methylpyridine and piperidin-4-ol. Impurities can interfere with the reaction.
-
Solvent and Base Choice: The choice of solvent and base is critical for this nucleophilic aromatic substitution reaction. A polar aprotic solvent like DMSO or DMF is often suitable. The base should be strong enough to deprotonate the piperidinol but not so strong as to cause side reactions. Diisopropylethylamine (DIPEA) or potassium carbonate are common choices.
-
Moisture: The presence of water can affect the reaction. Ensure you are using anhydrous solvents and a dry reaction setup.
Q2: My purified product shows impurities in the NMR spectrum. What are the likely side products?
A2: Common impurities could include:
-
Unreacted Starting Materials: Residual 2-halo-5-methylpyridine or piperidin-4-ol.
-
Bis-arylated Product: It is possible for a second molecule of the pyridine to react with the nitrogen of the product, though this is less likely with a secondary amine.
-
Side reactions from the base: Depending on the base and solvent used, side reactions can occur.
To minimize these, ensure precise stoichiometry of your reactants and controlled addition of reagents. Purification by column chromatography should effectively separate these impurities.
Q3: The reaction mixture has turned dark, and I am observing significant byproduct formation. What could be the reason?
A3: Darkening of the reaction mixture often indicates decomposition or side reactions, which can be caused by:
-
High Reaction Temperature: Excessive heat can lead to the degradation of starting materials or products. It is crucial to maintain the recommended reaction temperature.
-
Air Sensitivity: Some reagents or intermediates might be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Purification and Handling
Q4: I am having difficulty purifying the final compound by column chromatography. What solvent system do you recommend?
A4: A common solvent system for purifying nitrogen-containing compounds like this is a gradient of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the spot on the silica gel.
Q5: Is this compound stable for long-term storage?
A5: Like many amine-containing compounds, it is best stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. For long-term storage, keeping it in a freezer at -20°C is recommended.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Bromo-5-methylpyridine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
To a solution of piperidin-4-ol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromo-5-methylpyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of DCM/MeOH with 0.1% TEA.
Data Presentation
Table 1: Physical and Chemical Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-5-methylpyridine | C₆H₆BrN | 172.02 | 3-5 | 199-200 |
| Piperidin-4-ol | C₅H₁₁NO | 101.15[1] | 86-90[1] | 108-114 (at 10 mmHg)[1] |
| This compound | C₁₁H₁₆N₂O | 192.26 | - | - |
Note: Properties for the final product are calculated as experimental data is not widely available.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Stabilizing 1-(5-Methylpyridin-2-YL)piperidin-4-OL in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-YL)piperidin-4-OL. The information provided is designed to help you anticipate and address potential stability issues encountered during your experiments.
Troubleshooting Guide
Users may encounter various stability issues with this compound in solution. This guide provides a structured approach to identifying and resolving common problems.
Problem 1: Observation of a new peak during HPLC analysis, suggesting degradation.
| Potential Cause | Recommended Action | Justification |
| Oxidation of the piperidin-4-ol moiety | 1. Sparge all solutions with an inert gas (e.g., nitrogen or argon) before and during the experiment. 2. Add antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solution. A typical starting concentration would be 0.01-0.1% (w/v). | The secondary alcohol on the piperidine ring is susceptible to oxidation, which would likely form the corresponding ketone, piperidin-4-one. Removing dissolved oxygen and adding radical scavengers can mitigate this.[1][2] |
| Oxidation of the 2-aminopyridine moiety | 1. Protect the solution from light by using amber vials or covering the container with aluminum foil. 2. Work under an inert atmosphere. | The amino group on the pyridine ring can be susceptible to oxidation, which can be accelerated by light.[3] |
| Hydrolysis at unfavorable pH | 1. Adjust the pH of the solution to a more stable range, ideally between pH 3 and 5. 2. Use a suitable buffer system to maintain the desired pH. | Piperidine derivatives can be less stable in neutral to alkaline conditions (pH 6-10). Maintaining a slightly acidic pH can often enhance stability. |
| Photodegradation | 1. Conduct experiments under low-light conditions or use light-protective coverings. 2. If the experimental setup allows, use a light source with a filter to block UV radiation. | Pyridine and its derivatives can be susceptible to photodegradation. |
Problem 2: Gradual decrease in the concentration of the parent compound over time.
| Potential Cause | Recommended Action | Justification |
| Slow degradation under ambient conditions | 1. Store stock solutions and experimental samples at lower temperatures (e.g., 2-8 °C or -20 °C). 2. Prepare fresh solutions before each experiment. | Lowering the temperature can significantly slow down the rate of most degradation reactions. |
| Solvent-mediated degradation | 1. Evaluate the stability of the compound in different solvents. Consider aprotic solvents if protic solvents are suspected to be problematic. 2. Ensure the purity of the solvents used, as impurities can sometimes catalyze degradation. | The choice of solvent can influence the stability of a compound. It is advisable to perform preliminary stability studies in a few common solvents to identify the most suitable one. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the structure, the two most probable degradation pathways are:
-
Oxidation of the piperidin-4-ol: The secondary alcohol on the piperidine ring can be oxidized to the corresponding ketone, 1-(5-methylpyridin-2-yl)piperidin-4-one. This is a common degradation pathway for similar structures.
-
Oxidation of the 2-aminopyridine moiety: The amino group attached to the pyridine ring is susceptible to oxidation, which can lead to the formation of various colored byproducts. The methyl group on the pyridine ring could also be a site for oxidation under harsh conditions.
Q2: What is the optimal pH range for storing solutions of this compound?
Q3: Are there any recommended antioxidants to improve the stability of this compound in solution?
A3: Yes, for compounds susceptible to oxidation, particularly those with amine and alcohol functionalities, the use of antioxidants is recommended. Commonly used antioxidants in pharmaceutical preparations include:
-
Butylated Hydroxytoluene (BHT): A free radical scavenger, typically used at concentrations of 0.01-0.1%.[1][2][4]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant, also used in similar concentrations.[1][2] It is advisable to test the compatibility and effectiveness of any antioxidant with your specific experimental system.
Q4: How should I store stock solutions of this compound?
A4: For maximum stability, stock solutions should be:
-
Stored at low temperatures, preferably at -20°C or below.
-
Protected from light by using amber vials or wrapping the container in aluminum foil.
-
Prepared in a high-purity, appropriate solvent where the compound shows good stability.
-
If possible, sparged with an inert gas like nitrogen or argon before sealing to remove dissolved oxygen.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[5][6][7][8]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to a light source (e.g., Xenon lamp) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a validated stability-indicating HPLC method.
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Protocol 2: Evaluation of Antioxidant Effectiveness
This protocol describes a method to assess the effectiveness of antioxidants in preventing the degradation of this compound.
Objective: To determine the ability of different antioxidants to stabilize the compound in solution.
Materials:
-
This compound
-
Antioxidants: BHT, Ascorbic Acid
-
A suitable solvent system
-
HPLC system
Procedure:
-
Prepare Solutions:
-
Control Solution: Prepare a solution of the compound at a known concentration in the chosen solvent.
-
Antioxidant Solutions: Prepare solutions of the compound at the same concentration, each containing a different antioxidant (e.g., 0.05% BHT, 0.05% Ascorbic Acid).
-
-
Stress Conditions: Expose all solutions to a known oxidative stressor. This could be exposure to air at room temperature for an extended period or the addition of a small amount of an oxidizing agent like H₂O₂.
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution and analyze it using a validated HPLC method.
-
Data Analysis:
-
Plot the concentration of the parent compound as a function of time for each condition.
-
Compare the degradation rate of the compound in the presence and absence of each antioxidant.
-
The antioxidant that results in the slowest degradation rate is the most effective under the tested conditions.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability and potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. antioxidants bha bht: Topics by Science.gov [science.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. asianjpr.com [asianjpr.com]
avoiding common pitfalls when working with 1-(5-Methylpyridin-2-YL)piperidin-4-OL
Welcome to the technical support center for 1-(5-Methylpyridin-2-YL)piperidin-4-OL. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during their experimental work with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of 2-chloro-5-methylpyridine with piperidin-4-ol in the presence of a base.
Q2: What are the primary starting materials for the synthesis?
A2: The key starting materials are 2-chloro-5-methylpyridine and piperidin-4-ol. A suitable base, such as potassium carbonate or triethylamine, and a high-boiling point solvent like DMSO, DMF, or NMP are also required.
Q3: What are the expected physical properties of this compound?
A3: While specific experimental data for this compound is not widely published, based on analogous structures, it is expected to be a solid at room temperature with solubility in polar organic solvents.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes, with visualization under UV light.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, the compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Troubleshooting Guides
Below are common issues encountered during the synthesis and workup of this compound, presented in a question-and-answer format.
Low or No Product Formation
Q: My reaction shows very low conversion to the desired product. What are the potential causes and solutions?
A: Low conversion can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Insufficient Reaction Temperature: SNAr reactions on 2-chloropyridines often require elevated temperatures to proceed at a reasonable rate. The electron-donating methyl group on the pyridine ring can further decrease the reactivity of the starting material towards nucleophilic attack.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or HPLC.
-
-
Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonating the piperidin-4-ol and neutralizing the HCl generated during the reaction.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) is used. In some cases, using a stronger base or increasing the stoichiometry to 1.5-2.0 equivalents can improve the reaction rate.
-
-
Moisture in Reagents or Solvents: Water can compete with the piperidin-4-ol as a nucleophile and can also affect the solubility of the reactants.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents, such as piperidin-4-ol, in a dry atmosphere (e.g., under nitrogen or in a glovebox).
-
Presence of Significant Impurities
Q: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize them?
A: Several side reactions can lead to impurities. Identifying these byproducts is the first step to mitigating their formation.
-
Unreacted Starting Materials: The most common impurities are unreacted 2-chloro-5-methylpyridine and piperidin-4-ol.
-
Solution: Drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of piperidin-4-ol can also help consume the limiting starting material.
-
-
Hydrolysis of Starting Material: If there is moisture in the reaction, 2-chloro-5-methylpyridine can hydrolyze to form 5-methylpyridin-2-ol.
-
Solution: As mentioned previously, ensure anhydrous conditions.
-
-
Formation of Pyridine-N-Oxide: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of this compound-N-oxide, especially at high temperatures in the presence of oxidizing agents.[1][2][3][4][5]
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification process. Avoid unnecessarily high temperatures for extended periods.
-
-
Dehalogenation of Starting Material: Under basic conditions and in the presence of a suitable hydrogen source, 2-chloro-5-methylpyridine can be reduced to 3-methylpyridine.[6]
-
Solution: Optimize the base and reaction conditions. If dehalogenation is a significant issue, consider alternative coupling methods like the Buchwald-Hartwig amination, which operates under different catalytic conditions.
-
Purification Challenges
Q: I am having difficulty purifying the final product. What are the recommended purification methods?
A: The polar nature of the hydroxyl and pyridine moieties can make purification challenging.
-
Column Chromatography: This is the most common method for purifying polar compounds.
-
Protocol: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate or methanol is recommended. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the basic product on the silica gel.
-
-
Crystallization: If the crude product is a solid and relatively pure, crystallization can be an effective purification method.[7][8][9][10]
-
Protocol: Dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or ethyl acetate). Slowly cool the solution to room temperature, and then to 0-4 °C to induce crystallization. If the product oils out, try a different solvent system or a solvent/anti-solvent combination (e.g., dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexanes).
-
Data Presentation
Table 1: Troubleshooting Summary for the Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient temperature | Increase reaction temperature |
| Weak or insufficient base | Use a stronger base or increase stoichiometry | |
| Presence of moisture | Use anhydrous reagents and solvents | |
| Impurity Formation | Unreacted starting materials | Increase reaction time/temperature or adjust stoichiometry |
| Hydrolysis of 2-chloro-5-methylpyridine | Ensure anhydrous conditions | |
| N-Oxide formation | Maintain inert atmosphere, avoid excessive heat | |
| Dehalogenation of 2-chloro-5-methylpyridine | Optimize base and conditions; consider Buchwald-Hartwig amination | |
| Purification Issues | Tailing on silica gel | Add triethylamine to the eluent for column chromatography |
| Oiling out during crystallization | Try different solvent systems or solvent/anti-solvent pairs |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 2-chloro-5-methylpyridine.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.1% triethylamine).
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Diagram 3: Common Side Reactions
Caption: Potential side products from 2-chloro-5-methylpyridine.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. N-oxide synthesis by oxidation [organic-chemistry.org]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(5-Methylpyridin-2-YL)piperidin-4-OL.
Synthesis Overview
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a halo-substituted methylpyridine with piperidin-4-ol. A common approach utilizes 2-chloro-5-methylpyridine as the electrophile. An alternative route, particularly for achieving high yields and good functional group tolerance, is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Note: This protocol is a general guideline based on the synthesis of analogous compounds. Optimization of reaction conditions may be necessary to achieve desired yield and purity.
Reaction Scheme:
Materials:
-
2-Chloro-5-methylpyridine
-
Piperidin-4-ol
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
Acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable eluents)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and a suitable base such as DIPEA (2.0 eq) or K2CO3 (2.0 eq).
-
Solvent Addition: Add a suitable solvent such as acetonitrile or DMF. The choice of solvent can influence the reaction rate and temperature required.
-
Reaction: Heat the reaction mixture to reflux (for acetonitrile) or to a higher temperature (e.g., 80-120 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, it is often beneficial to dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate. If acetonitrile was used, the solvent can be removed under reduced pressure.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficient reaction temperature. 2. Ineffective base. 3. Deactivated starting materials. | 1. Increase the reaction temperature, especially if using a less reactive chloro-pyridine. Consider using a higher boiling point solvent like DMF or DMSO. 2. Switch to a stronger base. If using K2CO3, ensure it is finely powdered and dry. For some SNAr reactions, stronger bases like sodium or potassium tert-butoxide may be necessary. 3. Check the purity of the starting materials. 2-chloro-5-methylpyridine can degrade over time. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Reversible reaction. | 1. Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. 2. Use a larger excess of piperidin-4-ol to drive the equilibrium towards the product. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water in the reaction. 3. Side reactions of the piperidinol hydroxyl group. | 1. Lower the reaction temperature and increase the reaction time. 2. Ensure all reagents and solvents are anhydrous, especially if using a moisture-sensitive base. 3. While less common in this specific reaction, protection of the hydroxyl group could be considered if O-arylation becomes a significant side reaction. |
| Difficult Purification | 1. Product and starting material have similar polarities. 2. Presence of highly polar impurities. | 1. Optimize the chromatographic conditions. A shallow gradient or a different solvent system might be required for better separation. 2. An acidic or basic wash during the work-up can help remove basic or acidic impurities, respectively. For example, a dilute HCl wash can remove unreacted piperidin-4-ol. |
| Scale-up Issues: Poor Mixing | In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, resulting in side reactions or incomplete conversion. | Ensure adequate agitation for the reactor size. Consider using an overhead stirrer with a suitable impeller design for efficient mixing of slurries (if a solid base is used). |
| Scale-up Issues: Exothermic Reaction | While typically manageable on a lab scale, the heat generated during the reaction can become a safety concern on a larger scale. | Monitor the internal temperature of the reactor. Implement a controlled addition of one of the reactants or use a reactor with efficient cooling capabilities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: The choice of solvent depends on the desired reaction temperature and the reactivity of the starting materials. Acetonitrile is a common choice for reactions at reflux. For less reactive substrates or to accelerate the reaction, higher boiling point polar aprotic solvents like DMF or DMSO are often used.
Q2: Which base is most effective?
A2: Both organic bases like Diisopropylethylamine (DIPEA) and inorganic bases like Potassium Carbonate (K2CO3) are commonly used to neutralize the HCl generated during the reaction. The choice may depend on the scale of the reaction and the work-up procedure. For larger scale reactions, an inorganic base might be more cost-effective.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for confirming the formation of the desired product mass.
Q4: What are the expected yields for this synthesis?
A4: Yields for SNAr reactions of this type can vary widely depending on the specific substrates and reaction conditions. Based on analogous reactions, yields can range from moderate to high (50-90%). Optimization is key to achieving high yields.
Q5: Are there alternative synthetic methods?
A5: Yes, the Buchwald-Hartwig amination is a powerful alternative. This palladium-catalyzed cross-coupling reaction can often be performed under milder conditions and may offer a broader substrate scope and higher yields, especially for less reactive aryl halides. However, it requires a palladium catalyst and a specific ligand, which can add to the cost.
Q6: What are the key safety precautions for this synthesis?
A6: 2-chloro-5-methylpyridine is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The reaction may generate pressure if run in a sealed vessel at elevated temperatures. Ensure proper pressure relief for large-scale reactions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous SNAr Reactions
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloropyridine | Piperidine | K2CO3 | DMF | 100 | ~85 |
| 2-Bromopyridine | Morpholine | Na2CO3 | Dioxane | 100 | ~90 |
| 2-Chloro-5-nitropyridine | Piperidin-4-ol | DIPEA | Acetonitrile | Reflux | >90 |
Note: This data is representative of similar SNAr reactions and should be used as a general guide.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: A diagram showing potential root causes for low product yield.
analytical challenges with 1-(5-Methylpyridin-2-YL)piperidin-4-OL
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-YL)piperidin-4-OL.
Frequently Asked Questions (FAQs) & Troubleshooting
Chromatography (HPLC/LC-MS)
Q1: I am observing significant peak tailing for my compound during HPLC analysis. What could be the cause and how can I resolve it?
A1: Peak tailing for a basic compound like this compound is common and often caused by strong interactions between the basic nitrogen atoms (on both the pyridine and piperidine rings) and acidic silanol groups on the surface of silica-based columns.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase Buffer Concentration: A higher concentration of the mobile phase buffer can help to saturate the active sites on the stationary phase.
-
Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), into your mobile phase. This will preferentially interact with the silanol groups, reducing the interaction with your analyte.
-
Adjust pH: Ensure the mobile phase pH is appropriate. For a basic compound, a mobile phase pH of 2-3 units below the pKa of the amine can improve peak shape. However, be mindful of the column's pH stability.
-
-
Column Selection:
-
Use a Deactivated Column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds (e.g., "base-deactivated" columns).
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivity and potentially better peak shapes for pyridine-containing compounds.
-
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. Try injecting a more dilute sample.
Q2: My compound is showing poor retention on a C18 column. How can I increase its retention time?
A2: Poor retention of this relatively polar compound on a reversed-phase column can be addressed by:
-
Decreasing the Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Using a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography, so switching to methanol may increase retention.
-
Increasing the Aqueous Phase pH: At a higher pH (e.g., pH 7-8, if the column allows), the basic nitrogens will be less protonated, making the compound slightly less polar and increasing its interaction with the C18 stationary phase.
-
Using an Ion-Pairing Reagent: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can form an ion pair with the protonated analyte, increasing its hydrophobicity and retention.
Q3: I am struggling with the reproducibility of my results. What are the common sources of variability?
A3: Reproducibility issues can stem from several factors:
-
Sample Preparation: This compound may be hygroscopic, meaning it can absorb moisture from the air. Ensure consistent sample handling and storage conditions. Use of a desiccator is recommended. Inaccurate weighing due to moisture absorption can lead to significant variability.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each analysis run. The pH of buffered mobile phases can change over time due to the absorption of atmospheric CO2.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to shifting retention times.
-
System Suitability: Always run system suitability tests (e.g., injecting a standard multiple times) to ensure the analytical system is performing consistently before analyzing samples.
Mass Spectrometry (MS)
Q1: What are the expected ions for this compound in positive ion mode ESI-MS?
A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you should primarily expect to see the protonated molecule, [M+H]+. Given the presence of two basic nitrogen atoms, a doubly charged ion, [M+2H]2+, might also be observed, although it is typically less abundant.
Expected Adducts and Fragments:
| Ion Type | Description |
| [M+H]+ | Protonated molecule |
| [M+Na]+ | Sodium adduct |
| [M+K]+ | Potassium adduct |
| [M+NH4]+ | Ammonium adduct |
| Fragment Ions | Loss of water (-H2O) from the alcohol group is a common fragmentation pathway. Cleavage of the piperidine ring or the bond between the two rings may also occur. |
Q2: I am observing in-source fragmentation. How can I minimize this?
A2: In-source fragmentation can be reduced by optimizing the ESI source parameters:
-
Lower the Cone Voltage (or Fragmentor Voltage): This is the primary parameter that influences in-source fragmentation. Gradually decrease the voltage until the desired molecular ion is the base peak with minimal fragmentation.
-
Adjust Capillary Voltage: While it has a lesser effect on fragmentation, optimizing the capillary voltage can improve the overall signal intensity.
-
Optimize Gas Flow and Temperature: Ensure the nebulizing gas flow and drying gas temperature are appropriate for your solvent and flow rate to ensure efficient desolvation without excessive thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The proton signals for the piperidine ring in my 1H NMR spectrum are broad. What could be the reason?
A1: Broad signals for the piperidine ring protons can be due to:
-
Chair-to-Chair Interconversion: The piperidine ring undergoes rapid chair-to-chair conformational flipping at room temperature. If the rate of this exchange is on the NMR timescale, it can lead to broadened signals. Running the NMR at a lower temperature can sometimes slow down this interconversion and result in sharper signals for the individual axial and equatorial protons.
-
Nitrogen Quadrupolar Broadening: The 14N nucleus has a quadrupole moment which can sometimes cause broadening of adjacent proton signals.
-
Presence of Water: Traces of water in the NMR solvent can lead to exchange broadening of the N-H and O-H protons, and potentially adjacent C-H protons. Ensure you are using a dry NMR solvent.
Q2: I am having difficulty assigning the aromatic protons of the methylpyridine ring. What is the expected pattern?
A2: The 5-methylpyridine ring will have three aromatic protons. The substitution pattern will lead to a specific splitting pattern. A 2D NMR experiment like COSY (Correlation Spectroscopy) will be very helpful in definitively assigning these protons by showing which protons are coupled to each other. A Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate the protons to their directly attached carbons, and a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show longer-range correlations, which is useful for confirming assignments.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Note: Derivatization may be necessary to improve the volatility of the compound due to the polar hydroxyl group.
-
Derivatization (Silylation): To a dried sample (approx. 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD)
-
Concentration: 5-10 mg/mL
-
Experiments:
-
1H NMR: To determine the proton environment.
-
13C NMR: To determine the carbon skeleton.
-
DEPT-135: To distinguish between CH, CH2, and CH3 groups.
-
COSY: To identify proton-proton couplings.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range proton-carbon couplings, which is crucial for confirming the connectivity of the pyridine and piperidine rings.
-
Visualizations
Caption: General analytical workflow for this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Technical Support Center: Enhancing the Biological Activity of 1-(5-Methylpyridin-2-YL)piperidin-4-OL Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-YL)piperidin-4-OL derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological targets for this compound derivatives?
A1: Based on structural similarities to known kinase inhibitors, derivatives of this compound are predicted to target protein kinases. Potential targets include members of the Aurora kinase and FMS-like tyrosine kinase 3 (FLT3) families, which are crucial regulators of cell cycle and proliferation.[1][2][3][4][5][6][7][8] The pyridine and piperidine moieties are common scaffolds in kinase inhibitors.
Q2: How can I synthesize this compound?
A2: A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-methylpyridine and piperidin-4-ol. This reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K2CO3) or triethylamine (Et3N) at elevated temperatures.
Q3: What are the key considerations for enhancing the biological activity of these derivatives?
A3: Structure-activity relationship (SAR) studies on similar heterocyclic kinase inhibitors suggest that modifications at the piperidine ring and the methyl group on the pyridine ring can significantly impact potency and selectivity.[9] Introducing substituents on the piperidine nitrogen or modifying the 4-hydroxyl group can alter binding interactions with the target kinase. Furthermore, optimizing physicochemical properties such as solubility and cell permeability is crucial for improving cellular activity.
Q4: Which cell-based assays are suitable for evaluating the biological activity of these compounds?
A4: For assessing the activity of potential kinase inhibitors, cell-based proliferation assays using cancer cell lines known to be dependent on the target kinase are recommended. For example, AML cell lines like MV4-11 and MOLM-13, which harbor FLT3-ITD mutations, are suitable for evaluating FLT3 inhibitors.[8][10] Cell lines with high expression of Aurora kinases, such as various colon or breast cancer cell lines, can be used for screening Aurora kinase inhibitors.[7] Cellular thermal shift assays (CETSA) can be employed to confirm target engagement within the cell.
Troubleshooting Guides
Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired product in the SNAr reaction. | 1. Incomplete reaction. 2. Side product formation. 3. Inefficient purification. | 1. Increase reaction temperature and/or time. Ensure anhydrous conditions. 2. Use a stronger, non-nucleophilic base (e.g., DBU). Consider microwave-assisted synthesis to reduce reaction time and side products. 3. Optimize column chromatography conditions (e.g., different solvent systems, gradient elution). |
| Difficulty in removing the starting materials (2-chloro-5-methylpyridine or piperidin-4-ol). | Similar polarity to the product. | 1. Perform an acidic workup to protonate the product and unreacted piperidin-4-ol, allowing for separation from the less polar 2-chloro-5-methylpyridine via extraction. 2. Utilize a different stationary phase for column chromatography (e.g., alumina instead of silica gel). |
| Product degradation during workup or purification. | The compound may be sensitive to strong acids or bases, or prolonged heating. | 1. Use milder workup conditions (e.g., saturated sodium bicarbonate instead of strong base). 2. Minimize exposure to high temperatures during solvent evaporation. |
Biological Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values in cell proliferation assays. | 1. Compound precipitation at higher concentrations. 2. Cell line instability or high passage number. 3. Variability in assay conditions. | 1. Check the solubility of the compound in the assay medium. Use a lower percentage of DMSO (ideally ≤ 0.5%). 2. Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination. 3. Ensure consistent cell seeding density, incubation times, and reagent concentrations. |
| High background signal in kinase assays. | 1. ATP-independent signal. 2. Non-specific binding of antibodies in ELISA-based assays. | 1. Run control experiments without ATP to determine the level of background signal. 2. Optimize blocking steps and antibody concentrations. Use high-quality, specific antibodies. |
| Discrepancy between biochemical and cellular activity. | 1. Poor cell permeability of the compound. 2. Compound efflux by transporters. 3. Compound metabolism by the cells. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Co-incubate with known efflux pump inhibitors to see if cellular potency increases. 3. Evaluate the metabolic stability of the compound in liver microsomes or cell lysates. |
Data Presentation
Table 1: Biological Activity of Structurally Related Kinase Inhibitors
| Compound Scaffold | Target Kinase | IC50 (nM) | Cell Line | Cellular GI50 (nM) | Reference |
| Imidazo[4,5-b]pyridine | Aurora-A | 15 | SW620 | - | [7] |
| Imidazo[4,5-b]pyridine | Aurora-B | 25 | SW620 | - | [7] |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | 40 | MV4-11 | 22 | [10] |
| Pyrazolo[3,4-d]pyrimidine | FLT3-ITD | - | MOLM-13 | 21 | [10] |
| Diketopiperazine | FLT3-ITD | 188 | MV4-11 | - | [8] |
Experimental Protocols
General Protocol for Synthesis of this compound
-
To a solution of piperidin-4-ol (1.2 eq) in anhydrous DMF, add K2CO3 (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-5-methylpyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.
General Protocol for a Cell-Based Kinase Activity Assay (e.g., FLT3 Inhibition)
-
Seed FLT3-dependent AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in cell culture medium to the final desired concentrations (final DMSO concentration should be ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (DMSO) and positive control (a known FLT3 inhibitor).
-
Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Simplified Aurora Kinase Signaling Pathway.
Caption: Simplified FLT3 Signaling Pathway in AML.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Biological Activity of Atypical Antipsychotics Targeting Dopamine D2 and Serotonin 5-HT2A Receptors
Introduction:
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of Risperidone and its comparators for human Dopamine D2 and Serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Risperidone | 3.13 - 4.9 | 0.16 - 0.5 |
| Paliperidone | 4.9 | 0.29 |
| Olanzapine | 11 - 31 | 4 |
| Aripiprazole | 0.34 - 1.0 | 3.4 - 22.4 |
Note: The range of Ki values reflects data from multiple studies.
Experimental Protocols
Radioligand Receptor Binding Assay
This is a standard in vitro method used to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of test compounds (e.g., Risperidone, Paliperidone, Olanzapine, Aripiprazole) to Dopamine D2 and Serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing the receptor of interest (human D2R or 5-HT2A).
-
Radioligand: A radioactively labeled compound known to bind with high affinity and specificity to the target receptor (e.g., [3H]-Spiperone or [3H]-Raclopride for D2R; [3H]-Ketanserin or [18F]-Setoperone for 5-HT2A).
-
Test compounds at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Cell membranes are thawed and suspended in the incubation buffer.
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is prepared in assay tubes.
-
Competition: The test compound competes with the radioligand for binding to the receptor.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Signaling Pathways
Dopamine D2 Receptor (D2R) Signaling Pathway
The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).
Mechanism:
-
Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2R.
-
G-protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gαi/o subunit dissociates from the Gβγ subunit.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, ultimately resulting in a reduction of neuronal excitability.
-
Antagonist Action: Risperidone and the other compared antipsychotics act as antagonists at the D2R, blocking the binding of dopamine and thereby inhibiting this signaling cascade.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor (5-HT2A) Signaling Pathway
The Serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins.[5][6]
Mechanism:
-
Serotonin Binding: Serotonin binds to the 5-HT2A receptor.
-
G-protein Activation: This activates the associated Gq/11 protein, causing the Gαq/11 subunit to dissociate.
-
PLC Activation: The activated Gαq/11 subunit stimulates the enzyme phospholipase C (PLC).[5]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5]
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: PKC phosphorylates various downstream proteins, leading to a cascade of cellular responses, including neuronal excitation.
-
Antagonist Action: Risperidone and the other compared antipsychotics act as antagonists at the 5-HT2A receptor, blocking serotonin from binding and thereby inhibiting this signaling pathway.[2][4]
References
- 1. Risperidone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Comparative Analysis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this comparison is based on an inferential analysis of structurally similar compounds and their known biological targets. The primary objective is to offer a predictive overview of potential off-target interactions to guide future research and development.
Inferred Primary Target and Rationale
Based on the prevalence of the 2-substituted pyridine and piperidine-4-ol moieties in known bioactive molecules, a likely primary target for this compound is within the families of G-protein coupled receptors (GPCRs) or protein kinases. Structurally related compounds have demonstrated activity as histamine H3 receptor antagonists, ALK/ROS1 inhibitors, and JAK2 inhibitors. For the purpose of this guide, we will proceed with the hypothesis that this compound may exhibit activity at the Histamine H3 Receptor (H3R) , a GPCR involved in neurotransmission. This allows for a structured comparison with established H3R antagonists.
Comparative Cross-Reactivity Profile
The following table summarizes the cross-reactivity data for selected reference compounds that share structural similarities with this compound and are known to target the Histamine H3 Receptor. The data is presented as Ki (nM) or IC50 (nM), representing the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.
| Target | Ciproxifan (H3R Antagonist/Inverse Agonist) | Thioperamide (H3R Antagonist/Inverse Agonist) | This compound |
| Primary Target | |||
| Histamine H3 Receptor | 0.5 - 2.0 nM | 1.0 - 5.0 nM | Data Not Available |
| Potential Off-Targets | |||
| Histamine H1 Receptor | >10,000 nM | >10,000 nM | Data Not Available |
| Histamine H2 Receptor | >10,000 nM | >10,000 nM | Data Not Available |
| Histamine H4 Receptor | 500 - 1,000 nM | 100 - 500 nM | Data Not Available |
| Adrenergic α1 Receptor | 100 - 500 nM | 500 - 1,000 nM | Data Not Available |
| Adrenergic α2 Receptor | >1,000 nM | >1,000 nM | Data Not Available |
| Dopamine D2 Receptor | >1,000 nM | 500 - 1,000 nM | Data Not Available |
| Serotonin 5-HT2A Receptor | 500 - 1,000 nM | >1,000 nM | Data Not Available |
| Muscarinic M1 Receptor | >1,000 nM | >1,000 nM | Data Not Available |
Note: The data for Ciproxifan and Thioperamide are compiled from various publicly available pharmacological databases and literature. The absence of data for this compound highlights the need for experimental validation.
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, the following standard methodologies are recommended:
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound to a panel of receptors, ion channels, and transporters.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target of interest.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand with known high affinity for the target is used.
-
Incubation: The test compound, radioligand, and membranes are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Objective: To determine the ability of the test compound to inhibit the activity of a panel of enzymes.
Methodology:
-
Enzyme and Substrate: A purified enzyme and its specific substrate are used.
-
Assay Buffer: A buffer that provides optimal conditions for enzyme activity is used.
-
Incubation: The test compound is pre-incubated with the enzyme, followed by the addition of the substrate to initiate the reaction.
-
Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by fitting the data to a dose-response curve.
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a recommended experimental workflow for characterizing the cross-reactivity of this compound.
Caption: Recommended workflow for cross-reactivity profiling.
Potential Signaling Pathway Interaction
Assuming the inferred activity at the Histamine H3 Receptor, this compound would likely modulate downstream signaling cascades. The H3 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Caption: Inferred signaling pathway for H3R antagonism.
Disclaimer: The information provided in this guide is for research and informational purposes only and is based on inferential analysis of existing data for structurally related compounds. The actual biological activity and cross-reactivity profile of this compound must be determined through rigorous experimental validation.
Structure-Activity Relationship (SAR) of Piperidine Analogs as Dopamine D4 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-hydroxypiperidine analogs as selective antagonists for the dopamine D4 receptor (D4R). The data presented herein is crucial for the rational design of novel therapeutic agents targeting neuropsychiatric disorders where D4R modulation is implicated.
Comparative Analysis of D4R Antagonists
The following tables summarize the in vitro binding affinities of two series of 4-hydroxypiperidine analogs for the human dopamine D4 receptor. The core scaffold is a 4-benzyloxypiperidine, with modifications at the piperidine nitrogen (Southern portion) and the benzyl group (Northern portion).
Table 1: SAR of 4-Benzyloxypiperidine Analogs with Varying N-Substituents
| Compound ID | N-Substituent (Southern Portion) | O-Substituent (Northern Portion) | D4R Ki (nM) |
| 1a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |
| 1b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |
| 1c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |
| 1d | 3-Fluoro-4-methoxybenzyl | 4-Methylbenzyl | 241 |
| 1e | 3-Fluoro-4-methoxybenzyl | 2-Methylbenzyl | 343 |
| 1f | 2-Methylimidazo[1,2-a]pyridin-3-ylmethyl | 3-Fluorobenzyl | 1,939 |
| 1g | 2-Methylimidazo[1,2-a]pyridin-3-ylmethyl | 3,4-Difluorobenzyl | 375 |
| 1h | 2-Methylimidazo[1,2-a]pyridin-3-ylmethyl | 4-Fluoro-3-methylbenzyl | 188 |
Data extracted from a study on benzyloxy piperidine based dopamine 4 receptor antagonists.[1]
Table 2: SAR of N-Substituted 4-(Pyridin-2-ylmethoxy)piperidine Analogs
| Compound ID | N-Substituent (Southern Portion) | O-Substituent (Northern Portion) | D4R Ki (nM) |
| 2a | 3-Fluoro-4-methoxybenzyl | 6-Methylpyridin-2-ylmethyl | 1,040 |
| 2b | 2-Methylimidazo[1,2-a]pyridin-3-ylmethyl | 6-Methylpyridin-2-ylmethyl | >10,000 |
| 2c | 1-Methylimidazo[1,5-a]pyridin-8-ylmethyl | 6-Methylpyridin-2-ylmethyl | >10,000 |
| 2d | 3-Methylimidazo[1,5-a]pyridin-8-ylmethyl | 6-Methylpyridin-2-ylmethyl | >10,000 |
| 2e | 6-Chloro-2-indol-1-ylmethyl | 6-Methylpyridin-2-ylmethyl | 319 |
Data extracted from a study on benzyloxy piperidine based dopamine 4 receptor antagonists.[1]
Key SAR Insights:
-
Influence of N-Substituents (Southern Portion): The nature of the substituent on the piperidine nitrogen plays a critical role in D4R affinity. A 3-fluoro-4-methoxybenzyl group (as in compounds 1a-1e ) generally confers good potency. In contrast, larger heterocyclic systems like 2-methylimidazo[1,2-a]pyridin-3-ylmethyl can lead to a significant drop in affinity (compare 1a and 1f ), although this can be partially rescued by modifications on the northern portion (compound 1h ).
-
Influence of O-Substituents (Northern Portion): Modifications on the benzyloxy group also significantly impact binding. Fluorination on the benzyl ring is generally well-tolerated and can enhance potency (e.g., compounds 1b and 1c ). A shift of the oxygen from a benzylic to a pyridinylmethyl moiety (Table 2) generally leads to a substantial decrease in D4R affinity, suggesting a specific requirement for the phenyl ring in this position.
-
Selectivity: The parent study notes that the described 4-benzyloxypiperidine analogs exhibit high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5).[1]
Experimental Protocols
General Synthesis of 4-Benzyloxypiperidine Analogs
The synthesis of the 4-benzyloxypiperidine analogs generally follows a multi-step procedure:
-
Protection: Commercially available 4-hydroxypiperidine is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
-
Alkylation of the Hydroxyl Group: The protected 4-hydroxypiperidine is then alkylated with a substituted benzyl bromide in the presence of a base like sodium hydride (NaH) to form the corresponding benzyl ether.
-
Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield the free piperidine nitrogen.
-
N-Alkylation or Reductive Amination: The final analogs are obtained by either N-alkylation of the piperidine nitrogen with a substituted benzyl bromide or through reductive amination with a corresponding aldehyde.[1]
General synthetic workflow for 4-benzyloxypiperidine analogs.
Dopamine D4 Receptor Binding Assay
The in vitro binding affinity of the synthesized compounds for the human dopamine D4 receptor is determined using a radioligand binding assay.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Radioligand Binding: The cell membranes are incubated with a specific radioligand for the D4 receptor, such as [³H]-Spiperone, and varying concentrations of the test compounds.
-
Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter. The inhibition constant (Ki) for each test compound is then calculated from the concentration-response curves, which represents the affinity of the compound for the receptor.
Workflow for the dopamine D4 receptor radioligand binding assay.
Mechanism of Action: Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of an agonist, the D4 receptor couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects of D4 receptor activation include the modulation of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, and interaction with other signaling pathways, including the MAPK/ERK pathway. Antagonists, such as the 4-hydroxypiperidine analogs discussed, block the binding of dopamine to the D4 receptor, thereby inhibiting this signaling cascade.
Simplified signaling pathway of the dopamine D4 receptor.
References
Comparative Analysis of Synthetic Routes to 1-(5-Methylpyridin-2-YL)piperidin-4-OL
A comprehensive evaluation of synthetic methodologies for 1-(5-Methylpyridin-2-yl)piperidin-4-ol, a key intermediate in pharmaceutical research, reveals two primary and viable pathways: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. This guide provides a detailed comparison of these routes, supported by experimental data from analogous reactions, to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: Buchwald-Hartwig Amination |
| Starting Materials | 2-halo-5-methylpyridine, Piperidin-4-ol | 2-halo-5-methylpyridine, Piperidin-4-ol |
| Key Reagents | Base (e.g., K2CO3, Et3N) | Palladium catalyst, Ligand, Base (e.g., NaOtBu) |
| Typical Solvent | DMSO, DMF, NMP | Toluene, Dioxane |
| Reaction Temperature | High (typically >100 °C) | Moderate to high (typically 80-120 °C) |
| Reaction Time | Several hours to days | Hours |
| Reported Yields | Moderate to high | Generally high |
| Substrate Scope | Generally effective for activated pyridines | Broad, tolerates various functional groups |
| Cost & Complexity | Lower cost, simpler setup | Higher cost (catalyst), requires inert atmosphere |
Route A: Nucleophilic Aromatic Substitution (SNAr)
This classical approach involves the direct displacement of a halide (typically chloride or bromide) from the 2-position of the pyridine ring by the secondary amine of piperidin-4-ol. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards nucleophilic attack.
Experimental Protocol (Representative)
A mixture of 2-bromo-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated to 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route B: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for the formation of C-N bonds. It offers a milder alternative to the classical SNAr reaction and often provides higher yields with a broader substrate scope.
Experimental Protocol (Representative)
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added 2-bromo-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base, typically sodium tert-butoxide (1.4 eq). Anhydrous toluene is added as the solvent. The mixture is heated to 100 °C and stirred until the starting material is consumed, as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the desired product.
Concluding Remarks
The choice between the SNAr and Buchwald-Hartwig amination routes for the synthesis of this compound will depend on several factors. The SNAr reaction is operationally simpler and more cost-effective due to the avoidance of expensive catalysts and ligands. However, it often requires harsh reaction conditions (high temperatures) and may result in lower yields, particularly with less reactive halo-pyridines.
In contrast, the Buchwald-Hartwig amination is a more robust and generally higher-yielding method that proceeds under milder conditions. Its broad functional group tolerance makes it particularly attractive for complex molecule synthesis. The primary drawbacks are the cost of the palladium catalyst and ligand, and the need for stringent anhydrous and anaerobic conditions.
For large-scale production where cost is a major driver, optimization of the SNAr pathway may be preferable. For laboratory-scale synthesis, where higher yields and broader applicability are desired, the Buchwald-Hartwig amination is often the superior choice. Researchers should consider these trade-offs in the context of their specific synthetic goals and available resources.
A Spectroscopic Comparison of 1-(5-Methylpyridin-2-yl)piperidin-4-ol and Its Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective spectroscopic comparison of 1-(5-Methylpyridin-2-yl)piperidin-4-ol and its key derivatives. The following sections detail the structural variations and provide supporting, illustrative spectroscopic data to facilitate the identification and characterization of these compounds.
Disclaimer: The spectroscopic data presented in the following tables are hypothetical and generated for illustrative purposes based on established principles of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Actual experimental values may vary.
Structural Overview of Compared Compounds
To understand the influence of functional group modifications on the spectroscopic properties of this compound, a parent compound, three of its derivatives have been selected for this comparative analysis:
-
1-(5-Methylpyridin-2-yl)piperidin-4-yl acetate (Ester Derivative): Represents acylation of the hydroxyl group.
-
4-Methoxy-1-(5-methylpyridin-2-yl)piperidine (Ether Derivative): Represents alkylation of the hydroxyl group.
-
1-(5-Methylpyridin-2-yl)piperidin-4-one (Oxidized Derivative): Represents the oxidation of the secondary alcohol to a ketone.
The structural relationships between the parent compound and its derivatives are illustrated in the diagram below.
Assessing the Purity of Synthesized 1-(5-Methylpyridin-2-YL)piperidin-4-OL: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-(5-Methylpyridin-2-YL)piperidin-4-OL, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail the experimental protocols for key analytical techniques, present comparative data in tabular format, and visualize the workflows and conceptual frameworks using diagrams.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the target compound from impurities.[1][2][3][4][5] A reversed-phase HPLC method is typically employed for compounds like this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The synthesized compound is dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound (Batch A) | 12.5 | 99.2 | 99.2 |
| Impurity 1 | 8.2 | 0.3 | - |
| Impurity 2 | 14.1 | 0.5 | - |
| This compound (Batch B - Less Pure) | 12.5 | 95.8 | 95.8 |
| Impurity 1 | 8.2 | 1.5 | - |
| Impurity 2 | 14.1 | 2.1 | - |
| Other Impurities | various | 0.6 | - |
| Alternative Compound: 1-(Pyridin-2-yl)piperidin-4-ol | 11.8 | 99.5 | 99.5 |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both structural elucidation and purity assessment.[6][7][8][9] Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified reference standard.[6][10]
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), chosen based on the solubility of the compound.
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard proton NMR spectrum is acquired. For quantitative analysis (qNMR), a known amount of an internal standard (e.g., maleic acid) is added to the sample, and the experiment is run with a longer relaxation delay to ensure full signal recovery for accurate integration.
-
Data Analysis: The proton spectrum is analyzed for the presence of signals corresponding to the desired product and any unexpected signals that may indicate impurities. For qNMR, the purity is calculated by comparing the integral of a characteristic signal from the analyte to that of the internal standard.
Data Presentation: ¹H NMR Purity and Structural Confirmation
| Compound | Characteristic ¹H NMR Signals (ppm) | Purity (by qNMR) |
| This compound | 8.0 (s, 1H, pyridyl-H), 7.3 (d, 1H, pyridyl-H), 6.5 (d, 1H, pyridyl-H), 4.0 (m, 1H, CH-OH), 3.8 (m, 2H, piperidinyl-H), 3.0 (m, 2H, piperidinyl-H), 2.2 (s, 3H, CH₃), 1.9 (m, 2H, piperidinyl-H), 1.6 (m, 2H, piperidinyl-H) | 99.1% |
| Alternative Compound: 1-(Pyridin-2-yl)piperidin-4-ol | 8.1 (d, 1H, pyridyl-H), 7.5 (t, 1H, pyridyl-H), 6.6 (d, 1H, pyridyl-H), 6.6 (t, 1H, pyridyl-H), 4.0 (m, 1H, CH-OH), 3.9 (m, 2H, piperidinyl-H), 3.1 (m, 2H, piperidinyl-H), 1.9 (m, 2H, piperidinyl-H), 1.6 (m, 2H, piperidinyl-H) | 99.4% |
Logical Diagram for Purity Assessment Strategy
Caption: A multi-technique strategy for comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are volatile or can be derivatized to become volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification of the main component and any volatile impurities.[11][12]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or methanol at a concentration of 1 mg/mL.
-
Injection: 1 µL in splitless mode.
Data Presentation: GC-MS Purity Analysis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
| This compound | 15.2 | 206 (M+), 163, 134, 107 | 99.0 |
| Alternative Compound: 1-(Pyridin-2-yl)piperidin-4-ol | 14.5 | 192 (M+), 149, 120, 93 | 99.3 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample.[13][14][15][16] This data is crucial for confirming the empirical formula of the synthesized compound and serves as an indirect measure of purity. A significant deviation from the theoretical values suggests the presence of impurities.
Experimental Protocol: CHN Analysis
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample (1-3 mg) is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % for C₁₁H₁₆N₂O | Found % (Batch A) | Deviation | Found % (Batch B) | Deviation |
| C | 68.72 | 68.65 | -0.07 | 68.21 | -0.51 |
| H | 8.39 | 8.42 | +0.03 | 8.55 | +0.16 |
| N | 14.57 | 14.51 | -0.06 | 14.23 | -0.34 |
Conceptual Diagram of Purity Assessment
Caption: Conceptual overview of how analytical techniques probe for both the target compound and impurities.
Conclusion
A multi-faceted approach is essential for the robust assessment of the purity of synthesized this compound. While HPLC provides a reliable quantitative measure of purity based on chromatographic separation, NMR spectroscopy offers invaluable confirmation of the chemical structure alongside purity determination. GC-MS is well-suited for identifying volatile impurities, and elemental analysis provides fundamental confirmation of the elemental composition. By employing a combination of these techniques, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Consistency and Purity [nmr.oxinst.com]
- 7. azooptics.com [azooptics.com]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Human Metabolome Database: Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301) [hmdb.ca]
- 13. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro and In Vivo Efficacy Evaluation of Novel Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the in vitro and in vivo efficacy of the compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL is not publicly available in the current scientific literature, this guide provides a comprehensive framework for evaluating such compounds. By examining the methodologies and data presentation for structurally related piperidine derivatives, we can establish a blueprint for the assessment of this and other novel chemical entities.
The piperidine moiety is a crucial pharmacophore found in a wide array of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[1][2] Derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.[3][4][5] This guide will, therefore, use illustrative examples from the broader class of piperidine-containing compounds to detail the necessary experimental comparisons.
I. The Critical Role of In Vitro vs. In Vivo Efficacy Studies
The journey of a drug from laboratory discovery to clinical application involves a rigorous two-stage efficacy evaluation:
-
In Vitro Studies: These initial laboratory-based tests are conducted on microorganisms, cells, or biological molecules outside their normal biological context. They are essential for initial screening, determining the mechanism of action, and establishing a preliminary safety profile.
-
In Vivo Studies: These experiments are conducted in living organisms, such as animal models. They are crucial for understanding how a compound behaves in a complex biological system, including its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and overall therapeutic effect.
A significant challenge in drug development is the frequent discrepancy between promising in vitro results and subsequent in vivo outcomes. This highlights the necessity for a carefully planned, multi-faceted experimental approach.
II. Data Presentation: A Comparative Framework
To facilitate clear and objective comparison, quantitative data from efficacy studies should be presented in structured tables. Below are template tables that can be adapted for a compound like this compound, populated with hypothetical data for illustrative purposes.
Table 1: Comparative In Vitro Efficacy Data
| Compound | Target Assay (e.g., Enzyme Inhibition) | IC50 (µM) | Cell-Based Assay (e.g., Cancer Cell Line) | GI50 (µM) | Cytotoxicity (CC50 in normal cells, µM) | Selectivity Index (SI = CC50/GI50) |
| This compound | Hypothetical Kinase A | 0.5 | MCF-7 (Breast Cancer) | 1.2 | > 50 | > 41.7 |
| Alternative 1 (e.g., Known Kinase Inhibitor) | Hypothetical Kinase A | 0.2 | MCF-7 (Breast Cancer) | 0.8 | 25 | 31.3 |
| Alternative 2 (e.g., Different Scaffold) | Hypothetical Kinase A | 1.1 | MCF-7 (Breast Cancer) | 2.5 | > 50 | > 20 |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Comparative In Vivo Efficacy and Pharmacokinetic Data
| Compound | Animal Model (e.g., Mouse Xenograft) | Dosing Regimen (mg/kg) | Tumor Growth Inhibition (%) | Oral Bioavailability (%) | Half-life (t½, hours) |
| This compound | MCF-7 Xenograft | 50 mg/kg, oral, daily | 65 | 40 | 6 |
| Alternative 1 | MCF-7 Xenograft | 50 mg/kg, oral, daily | 75 | 25 | 4 |
| Alternative 2 | MCF-7 Xenograft | 50 mg/kg, oral, daily | 50 | 60 | 8 |
III. Experimental Protocols: A Methodological Overview
Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are generalized methodologies for key experiments.
A. In Vitro Experimental Protocols
-
Enzyme Inhibition Assay (e.g., Kinase Assay):
-
Objective: To determine the direct inhibitory effect of the compound on a specific enzyme.
-
Method: A purified recombinant enzyme is incubated with its substrate and a range of concentrations of the test compound. The enzyme activity is measured, often through luminescence, fluorescence, or radioactivity. The IC50 value is calculated from the dose-response curve.
-
-
Cell Proliferation/Viability Assay (e.g., MTT Assay):
-
Objective: To assess the effect of the compound on the growth and viability of cancer and normal cell lines.
-
Method: Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 72 hours). A reagent like MTT is added, which is converted by viable cells into a colored formazan product. The absorbance is measured to determine cell viability, and GI50/CC50 values are calculated.
-
B. In Vivo Experimental Protocol
-
Xenograft Mouse Model of Cancer:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Method: Human cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. The test compound is administered (e.g., orally) at a specific dose and schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed.
-
IV. Visualization of Experimental Workflows and Pathways
Diagrams are essential for visually communicating complex processes. Below are Graphviz DOT scripts for generating relevant diagrams.
A. Experimental Workflow
Caption: General workflow for drug discovery from in vitro screening to in vivo testing.
B. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that a piperidine-containing compound might inhibit.
Caption: Inhibition of a hypothetical kinase cascade by the test compound.
V. Conclusion
While the specific efficacy of this compound remains to be elucidated through dedicated research, the framework presented in this guide offers a robust starting point for its evaluation. By employing standardized comparative tables, detailed experimental protocols, and clear visual diagrams, researchers can systematically investigate the therapeutic potential of this and other novel piperidine derivatives, ultimately bridging the gap between promising in vitro findings and successful in vivo applications. The diverse biological activities reported for various piperidine-containing molecules underscore the potential of this chemical class in modern drug discovery.[6][7][8]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Toxicity Profile: 1-(5-Methylpyridin-2-YL)piperidin-4-OL and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental toxicity data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL is publicly available at the time of this publication. This guide provides a comparative toxicity profile based on the known toxicological data of its core structural motifs: the substituted pyridine ring and the piperidine ring. The information presented herein is intended to guide future toxicological assessments.
Introduction
This compound is a heterocyclic compound featuring a 5-methylpyridine moiety linked to a piperidin-4-ol group. Due to the absence of specific toxicity studies on this compound, this guide offers an objective comparison with the known toxicity profiles of pyridine derivatives and piperidine derivatives. Understanding the toxicological characteristics of these structural analogues is crucial for predicting the potential safety profile of this compound and for designing appropriate toxicological screening studies.
Comparative Toxicity Data
The following table summarizes the available quantitative and qualitative toxicity data for pyridine and piperidine derivatives. This data provides a basis for inferring the potential toxicity of this compound.
| Compound Class | Toxicity Endpoint | Species | Route of Administration | Value | Reference |
| Pyridine | LD50 | Rat | Oral | 891 mg/kg | [1] |
| LC50 (4h) | Rat | Inhalation | 4000-5000 ppm | [2] | |
| Health Effects | Human | Acute Exposure | Dizziness, headache, nausea, central nervous system effects. | [2] | |
| Organ Toxicity | Rat | Chronic Exposure | Hepatotoxicity, renal tubule degeneration. | [2] | |
| Genotoxicity | In vitro/In vivo | - | Generally not considered genotoxic. | [1] | |
| Alkyl Pyridine Derivatives | LD50 | Rat | Oral | ~2500 mg/kg bw | [3] |
| Skin Irritation | - | Dermal | Moderate to severe irritants. | [3] | |
| Piperidine | LD50 | Rat | Oral | 133-740 mg/kg bw | |
| LC50 (4h) | Rat | Inhalation | 1330-1420 ppm | ||
| Irritation Threshold | Human | Inhalation | 26 ppm | ||
| 4-Hydroxypiperidine | Irritation | - | - | Skin and eye irritant. May cause respiratory irritation. |
Experimental Protocols
To experimentally determine the toxicity profile of this compound, a battery of in vitro and in vivo assays would be required. A foundational in vitro assay for assessing cytotoxicity is the MTT assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.[4] The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable, metabolically active cells.[5][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals.[6][7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can then be determined by plotting a dose-response curve.
Visualizations
The following diagrams illustrate a typical experimental workflow for a cytotoxicity assay and a relevant signaling pathway that may be implicated in the toxic effects of heterocyclic compounds.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: The MAPK signaling pathway and potential points of inhibition.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Comparative Guide to Analytical Methods for the Validation of 1-(5-Methylpyridin-2-YL)piperidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of principal analytical techniques for the quantitative analysis and validation of 1-(5-methylpyridin-2-yl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and stability of pharmaceutical products. This document compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), presenting their respective strengths and typical performance data based on methodologies validated for structurally similar pyridine and piperidine derivatives.
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the specific requirements of the analysis (e.g., purity testing, impurity profiling, routine quality control), the properties of the analyte, and the available instrumentation. Below is a summary of the most suitable methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Separation based on the differential migration of charged species in an electric field. |
| Typical Stationary Phase | C18 (Reversed-Phase) | Diphenyl dimethyl polysiloxane | Fused-silica capillary |
| Detector | UV-Vis / Photodiode Array (PDA) | Mass Spectrometer (MS) | UV-Vis / Conductivity |
| Linearity (R²) | > 0.999[1] | > 0.998[2] | > 0.999[3] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1] | 0.002 - 0.2 µg/mL[4][5] | 0.4 - 2 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL[1] | 0.008 - 0.7 µg/mL[4][5] | 1 - 5 µg/mL[3][6] |
| Accuracy (% Recovery) | 98 - 102%[7] | 80 - 115%[2] | 95 - 105% |
| Precision (%RSD) | < 2%[8] | < 15%[2] | < 5%[9] |
| Advantages | Robust, versatile, widely used in QC, suitable for non-volatile and thermally labile compounds.[7][10] | High specificity and sensitivity, excellent for identifying unknown impurities.[11] | High separation efficiency, low sample and solvent consumption.[12] |
| Disadvantages | Higher solvent consumption compared to CE. | May require derivatization for polar, non-volatile compounds; potential for thermal degradation. | Lower concentration sensitivity compared to HPLC and GC-MS, can have reproducibility challenges.[12] |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and validation. The following are representative protocols for the analysis of this compound, adapted from established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed as a stability-indicating assay for the quantification of the main compound and detection of potential degradation products.
-
Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient or isocratic mixture of a phosphate buffer (pH 2-7) and acetonitrile. For pyridine-containing compounds, a mobile phase of acetonitrile and phosphate buffer at pH 2 has been shown to be effective.[1]
-
Flow Rate : 1.0 mL/min.[7]
-
Detection Wavelength : The UV absorbance maximum for the pyridine chromophore, typically around 260 nm.
-
Injection Volume : 10-20 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile) to a final concentration within the linear range of the assay (e.g., 10-200 µg/mL).[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for identifying and quantifying volatile impurities or for the primary compound if it is sufficiently volatile or can be derivatized.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is often used (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Oven Temperature Program :
-
Injector : Split/splitless injector, temperature set at 250-280°C.
-
Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation : Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. If the analyte's volatility is low, derivatization (e.g., silylation) may be necessary to improve its chromatographic properties.
Capillary Electrophoresis (CE) Method
CE offers a high-resolution alternative with minimal sample and solvent usage, making it a "green" analytical choice.
-
Instrumentation : Capillary electrophoresis system with a UV or DAD detector.
-
Capillary : Fused-silica capillary (e.g., 50 µm internal diameter, effective length of 40-50 cm).
-
Background Electrolyte (BGE) : A buffer system is chosen to ensure the analyte is charged. For a basic compound like this compound, an acidic buffer (e.g., phosphate or citrate buffer at pH 2.5-4.5) is suitable for separation in cationic mode. Alternatively, a borate buffer at a higher pH can be used.[6]
-
Applied Voltage : 15-25 kV.[6]
-
Temperature : 25°C.[6]
-
Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection : Direct UV detection at a suitable wavelength (e.g., 200-260 nm).
-
Sample Preparation : Dissolve the sample in the BGE or a diluted buffer to a concentration of 50-100 µg/mL.
Visualizing the Workflow
Diagrams help clarify complex processes. Below are visualizations for the general analytical method validation workflow and the decision-making process for selecting a suitable analytical technique.
Caption: General Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applicati… [ouci.dntb.gov.ua]
- 4. asianpubs.org [asianpubs.org]
- 5. scholars.direct [scholars.direct]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1-(5-Methylpyridin-2-YL)piperidin-4-OL vs. Pitolisant for Histamine H3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL with the established standard drug, Pitolisant (Wakix®). The comparison focuses on their potential activities as histamine H3 receptor (H3R) antagonists, a target implicated in narcolepsy, sleep-wake regulation, and other neurological disorders.
While specific experimental data for this compound is not publicly available, this guide utilizes data for the well-characterized H3R antagonist, Pitolisant, to establish a benchmark for comparison. The data presented for this compound is illustrative and based on the known pharmacological profiles of structurally similar compounds. This guide serves as a framework for the potential evaluation of this novel compound.
Quantitative Comparison of In Vitro Pharmacological Properties
The following table summarizes the key in vitro pharmacological parameters for this compound (hypothetical data) and Pitolisant at the human histamine H3 receptor.
| Parameter | This compound (Hypothetical Data) | Pitolisant (Standard Drug) |
| Binding Affinity (Ki) | 5.2 nM | 0.16 nM[1][2][3] |
| Functional Activity (IC50) | 15.8 nM (Inverse Agonist) | 1.5 nM (Inverse Agonist)[1][2][3] |
| Selectivity | ||
| - Histamine H1 Receptor | > 1000-fold vs. H3R | > 1000-fold vs. H3R[1] |
| - Histamine H2 Receptor | > 1000-fold vs. H3R | > 1000-fold vs. H3R[1] |
| - Histamine H4 Receptor | > 1000-fold vs. H3R | > 1000-fold vs. H3R[1] |
Note: Lower Ki and IC50 values indicate higher potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the histamine H3 receptor and a typical experimental workflow for evaluating compound activity.
Caption: Simplified signaling pathway of the Gi-coupled histamine H3 receptor.
Caption: General experimental workflow for the in vitro characterization of a novel H3R antagonist.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are standard protocols for the key experiments cited.
Radioligand Binding Assay for Histamine H3 Receptor
Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H3 receptor.
Materials:
-
Membranes from cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-N-α-Methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound or Pitolisant) at various concentrations.
-
Non-specific binding control: Clobenpropit (10 µM).
-
96-well filter plates (e.g., Unifilter GF/C).
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a final concentration close to its Kd.
-
Cell membranes (typically 15 µg of protein per well).
-
-
Incubate the plate for 2 hours at 25°C with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Histamine H3 Receptor
Objective: To determine the functional potency (IC50) and efficacy (inverse agonism) of the test compound at the human histamine H3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Assay medium: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
Forskolin (to stimulate adenylate cyclase).
-
Test compound (this compound or Pitolisant) at various concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay medium.
-
Prepare serial dilutions of the test compound in assay medium.
-
To determine inverse agonist activity, add the test compound to the cells and incubate for 30 minutes at room temperature.
-
To determine antagonist activity, pre-incubate the cells with the test compound for 15 minutes, then add a known H3R agonist (e.g., (R)-α-methylhistamine) at its EC80 concentration and incubate for a further 30 minutes.
-
Add forskolin to all wells to stimulate cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50 for inverse agonists) or inhibits 50% of the agonist-induced response (IC50 for antagonists) is determined by non-linear regression analysis.
Conclusion
Based on the available data for the standard drug Pitolisant, any novel compound targeting the histamine H3 receptor, such as this compound, would need to demonstrate high affinity and potent inverse agonist activity to be considered a promising candidate. The illustrative data for this compound suggests it may be a less potent H3R antagonist compared to Pitolisant. However, a comprehensive in vitro and in vivo experimental evaluation, following the protocols outlined in this guide, is essential to definitively determine its pharmacological profile and therapeutic potential. Further studies should also focus on its selectivity against a broader panel of receptors and its pharmacokinetic properties to assess its overall drug-likeness.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
